JNJ-40255293
説明
特性
CAS番号 |
1147271-25-7 |
|---|---|
分子式 |
C23H22N4O3 |
分子量 |
402.4 g/mol |
IUPAC名 |
2-amino-8-(2-morpholin-4-ylethoxy)-4-phenylindeno[1,2-d]pyrimidin-5-one |
InChI |
InChI=1S/C23H22N4O3/c24-23-25-20(15-4-2-1-3-5-15)19-21(26-23)18-14-16(6-7-17(18)22(19)28)30-13-10-27-8-11-29-12-9-27/h1-7,14H,8-13H2,(H2,24,25,26) |
InChIキー |
BCDASHXLAMCATI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C4=C(N=C(N=C34)N)C5=CC=CC=C5 |
正規SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C4=C(N=C(N=C34)N)C5=CC=CC=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JNJ-40255293; JNJ 40255293; JNJ40255293; |
製品の起源 |
United States |
Foundational & Exploratory
JNJ-40255293: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of JNJ-40255293, a novel small molecule with significant potential in the treatment of central nervous system (CNS) disorders, particularly Parkinson's disease. This document details the compound's molecular interactions, its effects on key signaling pathways, and the experimental evidence supporting its therapeutic rationale.
Core Mechanism of Action: Dual Adenosine A₂A and A₁ Receptor Antagonism
This compound functions as a potent and selective antagonist of the adenosine A₂A receptor, with a secondary antagonistic activity at the adenosine A₁ receptor.[1][2][3][4][5] In the CNS, particularly within the basal ganglia, adenosine A₂A receptors are densely co-localized with dopamine D₂ receptors on striatopallidal medium spiny neurons, which form the "indirect pathway" of motor control.
The antagonistic action of this compound at the A₂A receptor is central to its therapeutic effect. Under normal physiological conditions, adenosine acts on A₂A receptors to functionally oppose the actions of dopamine at D₂ receptors. By blocking this adenosine-mediated signaling, this compound effectively disinhibits the indirect pathway, thereby potentiating dopaminergic neurotransmission and alleviating motor deficits associated with dopamine depletion, as seen in Parkinson's disease.
Quantitative Pharmacological Profile
The pharmacological characteristics of this compound have been extensively characterized in preclinical studies. The following tables summarize key quantitative data regarding its receptor affinity, selectivity, and in vivo efficacy.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (nM) | Selectivity vs. A₂A |
| Human Adenosine A₂A | 7.5[1][2][3][4][5] | - |
| Human Adenosine A₁ | 52.5 (calculated) | 7-fold[1][2][3][4][5] |
Table 2: In Vivo Receptor Occupancy and Plasma Concentration
| Parameter | Value | Species |
| A₂A Receptor Occupancy ED₅₀ | 0.21 mg/kg, p.o.[1][2][3][4][5] | Rat |
| A₁ Receptor Occupancy ED₅₀ | 2.1 mg/kg, p.o.[1][2][3][4][5] | Rat |
| Plasma EC₅₀ for A₂A Occupancy | 13 ng/mL[1][2][3][4][5] | Rat |
Table 3: Efficacy in Preclinical Models of Parkinson's Disease
| Model | Effect | Minimum Effective Dose | Required A₂A Receptor Occupancy |
| Haloperidol-induced catalepsy | Reversal | Not explicitly stated | 60-90%[1][2][3][4][5] |
| Haloperidol-induced hypolocomotion | Reversal | Not explicitly stated | 60-90%[1][2][3][4][5] |
| Reserpine-induced hypolocomotion | Reversal | Not explicitly stated | 60-90%[1][2][3][4][5] |
| L-DOPA potentiation in 6-OHDA lesioned rats | Potentiation | Not explicitly stated | 60-90%[1][2][3][4][5] |
| Sleep-wake EEG | Enhanced consolidated waking | 0.63 mg/kg, p.o.[1][2][3][4][5] | Not specified |
Signaling Pathways and Interactions
The mechanism of action of this compound is intricately linked to the modulation of intracellular signaling cascades. The following diagrams illustrate these pathways.
References
- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
An In-depth Technical Guide to the Role of JNJ-40255293 in Dopamine Modulation
Introduction
JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2] While it does not bind directly to dopamine receptors, its primary pharmacological effect lies in the indirect modulation of dopaminergic neurotransmission. This is particularly relevant in the context of neurodegenerative disorders such as Parkinson's disease, where enhancing dopamine signaling is a key therapeutic strategy.[1][3] Adenosine A2A receptors are highly expressed in dopamine-rich regions of the brain, particularly the striatum, where they form functional heteromers with dopamine D2 receptors.[4] By blocking the inhibitory effects of endogenous adenosine on these A2A receptors, this compound can restore and potentiate dopamine D2 receptor function, thereby offering a novel, non-dopaminergic approach to treating Parkinsonian motor symptoms.[1]
This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, mechanism of dopamine modulation, preclinical efficacy data, and the experimental protocols used to characterize its activity.
Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies to determine its binding affinity and receptor occupancy.
In Vitro Receptor Binding Affinity
This compound is a high-affinity antagonist at the human A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1]
| Receptor Subtype | Ligand | Parameter | Value (nM) | Source |
| Human Adenosine A2A | This compound | Ki | 7.5 | [1] |
| Human Adenosine A1 | This compound | Ki | ~52.5 | [1] |
In Vivo Receptor Occupancy in Rats
In vivo studies in rats have demonstrated that this compound effectively occupies adenosine A2A and A1 receptors in the brain following oral administration.[1][2]
| Receptor Subtype | Parameter | Value | Route of Administration | Source |
| Rat Brain A2A | ED50 | 0.21 mg/kg | p.o. | [1] |
| Rat Brain A1 | ED50 | 2.1 mg/kg | p.o. | [1] |
| Rat Brain A2A | Plasma EC50 | 13 ng/mL | p.o. | [1] |
Mechanism of Dopamine Modulation
The primary mechanism by which this compound modulates the dopamine system is through its antagonism of the adenosine A2A receptor, which is co-localized with the dopamine D2 receptor on striatopallidal medium spiny neurons of the indirect pathway.[4] In pathological states like Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor deficits. Adenosine, acting on A2A receptors, further inhibits the function of D2 receptors. By blocking this adenosine-mediated inhibition, this compound effectively enhances D2 receptor signaling, thereby normalizing the activity of the indirect pathway and alleviating motor symptoms.[1]
Caption: A2A antagonism by this compound blocks the inhibitory effect of adenosine on D2 receptor signaling.
Preclinical Evidence of Dopaminergic Modulation
A series of preclinical studies in rodent models have demonstrated the efficacy of this compound in modulating dopamine-dependent behaviors. Notably, microdialysis studies showed that this compound does not directly affect the release of dopamine or noradrenaline in the prefrontal cortex and striatum.[1][5] Its effects are therefore modulatory rather than direct.
| Preclinical Model | Species | Effect of this compound | Implication | Source |
| Haloperidol-induced catalepsy | Rat/Mouse | Reverses catalepsy and hypolocomotion | Overcomes D2 receptor blockade | [1][2] |
| Apomorphine-induced agitation | Rat | Potentiates agitation | Enhances D2 receptor agonist effects | [1] |
| Reserpine-induced hypolocomotion | Rat | Reverses hypolocomotion | Overcomes dopamine depletion | [1] |
| 6-OHDA-lesioned model | Rat | Potentiates the effects of L-DOPA | Enhances efficacy of dopamine replacement therapy | [1][2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human adenosine A2A or A1 receptors) are prepared from cultured cells.[6]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.[6]
-
Incubation: The cell membranes, a radiolabeled ligand (e.g., [3H]CGS21680 for A2A), and varying concentrations of the test compound (this compound) are incubated together to allow for competitive binding.[6]
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for determining in vitro receptor binding affinity.
In Vivo Receptor Occupancy
This method quantifies the percentage of target receptors bound by a drug in a living animal.
Methodology:
-
Animal Dosing: Groups of animals (e.g., rats) are administered various doses of the test compound (this compound) via the desired route (e.g., oral gavage).[7][8]
-
Tracer Administration: At a specified time after drug administration, a tracer (a compound that binds to the target receptor and can be measured) is administered, typically intravenously.[7]
-
Tissue Collection: After a set period for the tracer to distribute, the animals are euthanized, and the brains are rapidly removed and dissected.
-
Sample Analysis: The concentration of the tracer in the brain regions of interest is quantified using LC-MS/MS.[7]
-
Occupancy Calculation: Receptor occupancy is calculated by comparing the tracer concentration in the drug-treated animals to that in vehicle-treated animals (0% occupancy) and a group treated with a high dose of a compound known to fully saturate the receptors (100% occupancy).[7]
Caption: Workflow for determining in vivo receptor occupancy.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the motor rigidity induced by a dopamine D2 receptor antagonist.
Methodology:
-
Induction of Catalepsy: Rats are administered haloperidol (e.g., 0.5 mg/kg, s.c.) to induce a cataleptic state.[9][10]
-
Test Compound Administration: this compound is administered at various doses, typically before or after the haloperidol injection.
-
Catalepsy Assessment (Bar Test): At set time points, the rat's forepaws are placed on an elevated horizontal bar. The latency to remove both paws from the bar is measured.[9][11] An increased latency indicates catalepsy.
-
Data Analysis: The reduction in the latency to move from the bar in the this compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic effect.
Caption: Workflow for the haloperidol-induced catalepsy model.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a neurotoxicant-based model that mimics the dopamine depletion seen in Parkinson's disease.
Methodology:
-
Lesioning: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra of rats to selectively destroy dopaminergic neurons.[12][13]
-
Behavioral Confirmation: Weeks after the surgery, the lesion is confirmed by observing rotational behavior induced by a dopamine agonist like apomorphine.[13]
-
Drug Testing: The lesioned rats are treated with L-DOPA alone or in combination with this compound.
-
Assessment: The potentiation of L-DOPA's effects is measured by quantifying the increase in contralateral rotations or other motor improvements in the group receiving the combination therapy compared to L-DOPA alone.
Caption: Workflow for the 6-OHDA model of Parkinson's disease.
Conclusion
This compound represents a significant tool for investigating the modulation of the dopaminergic system via the adenosine pathway. Its mechanism of action, centered on the antagonism of A2A receptors, provides a clear example of how targeting non-dopaminergic systems can effectively and powerfully influence dopamine-dependent neural circuits and behaviors. Preclinical data strongly support its role in overcoming the motor deficits associated with dopamine D2 receptor hypofunction by blocking the inhibitory influence of adenosine. This positions this compound and other A2A antagonists as promising candidates for adjunctive therapy in Parkinson's disease, with the potential to enhance the efficacy of existing dopaminergic treatments.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. frontiersin.org [frontiersin.org]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
Preclinical Profile of JNJ-40255293: A Dual Adenosine A2A/A1 Receptor Antagonist for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for JNJ-40255293, a novel dual adenosine A2A/A1 receptor antagonist investigated for its therapeutic potential in Parkinson's disease (PD). The document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.
Executive Summary
This compound is a potent antagonist of the human adenosine A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1][[“]][3][4] This dual antagonism is believed to offer a promising non-dopaminergic approach to managing the motor symptoms of Parkinson's disease. Preclinical studies in rodent models have demonstrated the efficacy of this compound in reversing motor deficits induced by dopamine D2 receptor antagonists and dopamine-depleting agents.[1][[“]][3][4] Furthermore, it has been shown to potentiate the effects of L-DOPA, the current gold-standard therapy for PD.[1][[“]][3][4] The compound exhibits good in vivo receptor occupancy and a plasma concentration-dependent effect.[1][[“]][3][4]
Core Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2A | Reference |
| Human Adenosine A2A | 6.8 nM | - | [1] |
| Human Adenosine A1 | 42 nM | 7-fold | [1] |
| Human Adenosine A2B | 230 nM | 34-fold | [1] |
| Human Adenosine A3 | 9200 nM | 1353-fold | [1] |
Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats
| Parameter | Value | Unit | Reference |
| A2A Receptor Occupancy (ED50) | 0.21 | mg/kg p.o. | [1][[“]][3][5] |
| A1 Receptor Occupancy (ED50) | 2.1 | mg/kg p.o. | [1][[“]][3][5] |
| Plasma EC50 for A2A Occupancy | 13 | ng/mL | [1][[“]][3][5] |
Table 3: In Vivo Efficacy in Rodent Models of Parkinson's Disease
| Model | Effect | Minimum Effective Dose | Required A2A Receptor Occupancy | Reference |
| Haloperidol-induced Catalepsy (Rats) | Reversal of catalepsy | - | 60-90% | [1][[“]][3][4] |
| Haloperidol-induced Hypolocomotion (Mice) | Reversal of hypolocomotion | - | 60-90% | [1][[“]][3][4] |
| Reserpine-induced Hypolocomotion (Rats) | Reversal of hypolocomotion | - | 60-90% | [1][[“]][3][4] |
| 6-OHDA-lesioned Rats (L-DOPA potentiation) | Potentiation of L-DOPA effect | - | 60-90% | [1][[“]][3][4] |
| Apomorphine-induced Agitation (Rats) | Potentiation of agitation | - | 60-90% | [1][[“]][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures; specific parameters for the this compound studies may have varied.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.
-
Method: Radioligand binding assays were performed using cell membranes prepared from HEK293 cells stably expressing the respective human adenosine receptor subtypes. Membranes were incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled ligand. Following incubation, the bound and free radioligand were separated by filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol.
-
Animals: Male Sprague-Dawley rats.[6]
-
Procedure:
-
Animals were administered haloperidol (typically 0.5-1.5 mg/kg, i.p. or s.c.) to induce catalepsy.[6][7]
-
At a predetermined time after haloperidol administration (e.g., 30-60 minutes), this compound was administered orally (p.o.).
-
Catalepsy was assessed at various time points post-JNJ-40255293 administration. The "bar test" is a common method, where the rat's forepaws are placed on a horizontal bar raised a specific height (e.g., 10 cm) above a surface.[6][8]
-
The latency to remove both forepaws from the bar was recorded, with a maximum cut-off time (e.g., 120-180 seconds).[6]
-
-
Data Analysis: The duration of catalepsy (descent latency) in the this compound-treated group was compared to that of a vehicle-treated control group.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
-
Objective: To evaluate the potential of this compound to potentiate the anti-parkinsonian effects of L-DOPA in a neurotoxicant-based model of Parkinson's disease.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar).
-
Procedure:
-
Surgical Procedure: Rats were anesthetized and placed in a stereotaxic frame.[9][10] A solution of 6-OHDA was unilaterally injected into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.[9][11] To protect noradrenergic neurons, animals were often pre-treated with a norepinephrine reuptake inhibitor like desipramine.
-
Behavioral Assessment (Post-lesion): After a recovery period (typically 2-3 weeks), the extent of the lesion was assessed by measuring rotational behavior induced by a dopamine agonist like apomorphine or amphetamine.[9]
-
Drug Treatment: Levodopa (L-DOPA), often in combination with a peripheral decarboxylase inhibitor like benserazide, was administered to the lesioned rats. This compound was co-administered orally.
-
Efficacy Measurement: The number of contralateral rotations (away from the lesioned side) was recorded over a specific period. An increase in contralateral rotations in the group receiving both L-DOPA and this compound, compared to the group receiving L-DOPA alone, indicates potentiation.
-
-
Data Analysis: The total number of contralateral rotations was compared between treatment groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical evaluation of this compound.
Figure 1: Proposed mechanism of action of this compound in the basal ganglia.
Figure 2: High-level workflow of the preclinical evaluation of this compound.
References
- 1. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. consensus.app [consensus.app]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. conductscience.com [conductscience.com]
- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
JNJ-40255293 and its Effects on Non-Motor Symptoms of Parkinson's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-40255293 is a novel small molecule that acts as a dual antagonist for the adenosine A2A and A1 receptors. Preclinical research has primarily focused on its potential to alleviate motor symptoms of Parkinson's disease (PD). However, initial studies in rodent models have provided evidence of its effects on at least one key non-motor symptom: sleep disturbance. This technical guide synthesizes the currently available preclinical data on the effects of this compound on non-motor symptoms of PD, with a focus on its impact on sleep-wake cycles. Due to the limited publicly available data, this document primarily draws from the findings presented in the pivotal preclinical study by Atack et al. (2014). The detailed experimental protocols and a broader evaluation of its effects on other non-motor symptoms such as depression, anxiety, and cognitive function are not yet available in the public domain.
Core Mechanism of Action: Dual Adenosine A2A/A1 Receptor Antagonism
This compound exhibits a high affinity for the human adenosine A2A receptor and a 7-fold in vitro selectivity over the human A1 receptor.[1] In preclinical models, it has demonstrated in vivo occupancy of both A2A and A1 receptors in the brain.[1] The therapeutic rationale for A2A receptor antagonism in Parkinson's disease stems from the anatomical and functional relationship between adenosine A2A receptors and dopamine D2 receptors in the basal ganglia, a critical brain region for motor control. A2A receptors are highly expressed in the striatum, where they form heterodimers with D2 receptors on the terminals of the indirect pathway neurons. Activation of A2A receptors by adenosine antagonizes the function of D2 receptors, thereby exacerbating the motor deficits caused by dopamine depletion in Parkinson's disease. By blocking A2A receptors, this compound is hypothesized to disinhibit D2 receptor signaling, thus potentiating the effects of remaining dopamine or dopaminergic therapies. The concurrent, though less potent, antagonism of A1 receptors may also contribute to its overall pharmacological profile.
Effects on Non-Motor Symptoms: Sleep-Wake Cycle
The primary evidence for the effect of this compound on non-motor symptoms comes from sleep-wake encephalographic (EEG) studies in rats.[1]
Quantitative Data
The available data on the effects of this compound on the sleep-wake cycle is summarized in the table below. It is important to note that the full dose-response data and statistical details were not available in the reviewed abstracts.
| Non-Motor Symptom Domain | Animal Model | Key Finding | Minimum Effective Dose (p.o.) | Citation |
| Sleep-Wake Regulation | Rat | Dose-dependently enhanced a consolidated waking period, followed by a delayed compensatory sleep. | 0.63 mg/kg | [1] |
Experimental Protocol: Sleep-Wake EEG Studies in Rats (Inferred)
While the specific, detailed protocol used in the study of this compound is not publicly available, a typical experimental workflow for such a study can be inferred.
Methodological Considerations (General Protocol):
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are typically used.
-
Surgery: Under anesthesia, animals are surgically implanted with cortical EEG and nuchal EMG electrodes to monitor brain activity and muscle tone, respectively.
-
Recovery and Habituation: A recovery period of at least one week is allowed post-surgery, followed by habituation to the recording chambers and tether system to minimize stress-induced artifacts.
-
Recording: Continuous EEG/EMG recordings are performed over a 24-hour period to establish a baseline sleep-wake pattern. Following baseline, animals are administered either this compound or a vehicle control, and recordings continue for another 24 hours.
-
Data Analysis: The recorded data is typically scored in epochs (e.g., 10-30 seconds) and classified into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Quantitative analysis would involve comparing the duration and consolidation of each state between the drug and vehicle conditions.
Effects on Other Non-Motor Symptoms: A Data Gap
Currently, there is a notable absence of publicly available data on the effects of this compound on other significant non-motor symptoms of Parkinson's disease, including:
-
Depression
-
Anxiety
-
Cognitive Impairment
-
Apathy
-
Fatigue
The preclinical studies cited in the public domain have primarily focused on motor symptomology and the aforementioned sleep-wake effects.[1] Further research is required to determine the potential of this compound to address this broader range of debilitating non-motor symptoms in Parkinson's disease.
Summary and Future Directions
This compound, a dual adenosine A2A/A1 receptor antagonist, has demonstrated a clear effect on the sleep-wake cycle in preclinical models of Parkinson's disease, promoting a consolidated period of wakefulness.[1] This finding is of significant interest given the high prevalence of sleep disturbances in the PD population. However, the current body of publicly available evidence is limited.
For drug development professionals and researchers, the following are key areas for future investigation:
-
Comprehensive Dose-Response Studies: Elucidating the full dose-response relationship of this compound on sleep architecture.
-
Evaluation in Models of Other Non-Motor Symptoms: Utilizing established animal models to investigate the effects of this compound on depression, anxiety, and cognitive dysfunction in the context of Parkinson's disease.
-
Clinical Translation: Should further preclinical data prove promising, well-designed clinical trials will be necessary to ascertain the safety and efficacy of this compound for non-motor symptoms in patients with Parkinson's disease.
References
JNJ-40255293 (CAS RN: 1147271-25-7): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of JNJ-40255293, a potent dual adenosine A2A/A1 receptor antagonist. The information is compiled for researchers and professionals in drug development, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways.
Core Properties and Pharmacological Profile
This compound, with the chemical name 2-amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one, is a high-affinity antagonist for the human adenosine A2A receptor.[1][2][3] It demonstrates a notable in vitro selectivity for the A2A receptor over the A1 receptor.[1][2] This compound has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1147271-25-7 | [3][5] |
| Molecular Formula | C23H22N4O3 | [3][5] |
| Molecular Weight | 402.45 g/mol | [3][5] |
| Appearance | Solid | [5] |
| Solubility | 10 mM in DMSO | [5] |
Pharmacological Data: In Vitro and In Vivo Potency
This compound exhibits potent antagonism at adenosine receptors, with a clear preference for the A2A subtype. The in vivo efficacy has been demonstrated in rodent models, highlighting its potential for central nervous system applications.
| Parameter | Species | Value | Reference |
| In Vitro Binding Affinity (Ki) | |||
| Adenosine A2A Receptor | Human | 7.5 nM | [1][2] |
| Adenosine A1 Receptor | Human | 42 nM | [5] |
| Adenosine A2B Receptor | Human | 230 nM | [5] |
| Adenosine A3 Receptor | Human | 9200 nM | [5] |
| In Vivo Receptor Occupancy (ED50) | |||
| A2A Receptor (Brain) | Rat | 0.21 mg/kg p.o. | [1][2] |
| A1 Receptor (Brain) | Rat | 2.1 mg/kg p.o. | [1][2] |
| In Vivo Efficacy (EC50) | |||
| A2A Receptor Occupancy (Plasma) | Rat | 13 ng/mL | [1][2] |
| Consolidated Waking Enhancement | Rat | 0.63 mg/kg p.o. | [5] |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at adenosine A2A and A1 receptors. In the context of Parkinson's disease, the antagonism of A2A receptors is of particular interest. These receptors are highly expressed in the striatum, a key brain region for motor control, where they form heterodimers with dopamine D2 receptors on the medium spiny neurons of the "indirect pathway."
Activation of A2A receptors by adenosine normally inhibits the function of D2 receptors, thus dampening dopaminergic signaling. By blocking these A2A receptors, this compound can disinhibit D2 receptor signaling, effectively potentiating the effects of dopamine. This mechanism is believed to underlie its efficacy in preclinical models of Parkinson's disease, where it can reverse motor deficits without directly increasing dopamine release.[1][2]
Preclinical Efficacy Models: Experimental Protocols
This compound has demonstrated efficacy in several rodent models relevant to Parkinson's disease. The following sections detail the methodologies for these key experiments.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer haloperidol (e.g., 0.5 - 1 mg/kg, subcutaneously or intraperitoneally).
-
After a set time (e.g., 30-60 minutes) to allow for the induction of catalepsy, administer this compound or vehicle orally.
-
At various time points post-JNJ-40255293 administration (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.
-
For the bar test, the rat's forepaws are placed on a horizontal bar (e.g., 9 cm high). The latency to remove both paws from the bar is measured, with a typical cut-off time of 120-180 seconds.
-
-
Endpoint: A significant reduction in the latency to move from the bar in the this compound-treated group compared to the vehicle group indicates efficacy.
Reserpine-Induced Hypolocomotion in Mice
Reserpine depletes central monoamines, leading to a state of reduced spontaneous motor activity. This model evaluates a compound's ability to restore normal locomotion.
-
Animals: Male BALB/c mice.
-
Procedure:
-
Administer reserpine (e.g., 2.5 mg/kg, subcutaneously).
-
After a period for the effects of reserpine to manifest (e.g., 18-24 hours), administer this compound or vehicle orally.
-
Following treatment, place the mice in an open-field arena equipped with photobeam detectors to measure locomotor activity.
-
Record locomotor activity (e.g., number of beam breaks or distance traveled) for a defined period (e.g., 60 minutes).
-
-
Endpoint: A significant increase in locomotor activity in the this compound-treated group compared to the vehicle-treated, reserpinized group indicates efficacy.
Potentiation of L-DOPA Effects in the 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This is a widely used model of Parkinson's disease where a unilateral lesion of the nigrostriatal dopamine pathway is created using the neurotoxin 6-OHDA. The model assesses the ability of a compound to enhance the motor-stimulant effects of L-DOPA.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Lesioning: Stereotactically inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of dopaminergic neurons.
-
Post-Lesion Recovery: Allow the animals to recover for a period (e.g., 2-3 weeks).
-
Treatment: Administer this compound or vehicle orally, followed by a sub-threshold dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide).
-
Behavioral Assessment: Place the rats in a circular arena and record rotational behavior (turns contralateral to the lesion).
-
-
Endpoint: A significant increase in the number of contralateral rotations in the group receiving this compound and L-DOPA, compared to the group receiving L-DOPA alone, indicates a potentiation of the L-DOPA effect.[6]
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
JNJ-40255293: A Technical Guide to its Preclinical Neuroprotective Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of JNJ-40255293, a dual adenosine A₂A/A₁ receptor antagonist, and its evaluation in preclinical models relevant to neuroprotection. The focus of existing research has been on its potential therapeutic application in Parkinson's disease, where it has demonstrated efficacy in models of dopamine depletion and motor impairment.
Core Compound Profile
This compound is a potent, orally bioavailable small molecule that acts as an antagonist at both the adenosine A₂A and A₁ receptors. Its mechanism is centered on the modulation of dopaminergic signaling in the brain, which is a key area of interest for neurodegenerative disorders like Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Human Adenosine A₂A | 7.5 | Antagonist |
| Human Adenosine A₁ | 42 | Antagonist |
| Human Adenosine A₂B | 230 | Antagonist |
| Human Adenosine A₃ | 9200 | Antagonist |
Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]
Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats
| Parameter | Value |
| A₂A Receptor Occupancy (ED₅₀, p.o.) | 0.21 mg/kg |
| A₁ Receptor Occupancy (ED₅₀, p.o.) | 2.1 mg/kg |
| Plasma EC₅₀ for A₂A Receptor Occupancy | 13 ng/mL |
Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]
Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease
| Model | Effect |
| 6-OHDA-lesioned rats | Potentiation of L-DOPA-induced contralateral rotations |
This demonstrates the ability of this compound to enhance the effect of standard Parkinson's disease therapy.[1][2][3][4][5][6][7][8]
Signaling Pathway
The primary mechanism of action for the neuroprotective effects of this compound in the context of Parkinson's disease involves the interplay between adenosine A₂A receptors and dopamine D₂ receptors, which are co-localized in the striatum.[9] By blocking the A₂A receptor, this compound enhances D₂ receptor-mediated signaling.
References
- 1. frontiersin.org [frontiersin.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of JNJ-40255293 and L-DOPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical interaction studies between JNJ-40255293, a novel adenosine A2A/A1 receptor antagonist, and L-DOPA, the gold standard treatment for Parkinson's disease (PD). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings: Potentiation of L-DOPA Efficacy
Preclinical studies have demonstrated that this compound potentiates the effects of L-DOPA in established animal models of Parkinson's disease.[1][2][3] Specifically, in rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the nigrostriatal pathway, a widely used model for PD, this compound has been shown to enhance the therapeutic action of L-DOPA.[1][4][3] This synergistic effect is a key finding supporting the continued development of A2A antagonists as a potential adjunctive therapy for Parkinson's disease.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Target | Affinity (nM) | Selectivity vs. A1 |
| Human A2A Receptor | 7.5[1][2][3] | 7-fold vs. human A1[1][4][3] |
Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats
| Parameter | Value |
| A2A Receptor Occupancy ED50 (p.o.) | 0.21 mg/kg[1][3] |
| A1 Receptor Occupancy ED50 (p.o.) | 2.1 mg/kg[1][4][3] |
| Plasma EC50 for A2A Receptor Occupancy | 13 ng/mL[1][4][3] |
| Minimum Effective Dose (Sleep-Wake EEG) | 0.63 mg/kg (p.o.)[1][4][3] |
| Receptor Occupancy for Efficacy in PD Models | 60-90%[1][4][3] |
Experimental Protocols
The following is a synthesized protocol for assessing the interaction between this compound and L-DOPA in a 6-OHDA rat model of Parkinson's disease, based on established methodologies.
6-Hydroxydopamine (6-OHDA) Lesioning
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
-
Neurotoxin Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in ascorbate-saline) is unilaterally injected into the target region at a slow infusion rate (e.g., 1 µL/min).[5] The contralateral side serves as a control.
-
Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. A recovery period of at least 2-3 weeks is allowed for the lesion to stabilize.
Assessment of Lesion Efficacy
-
Apomorphine-Induced Rotations: To confirm the unilateral dopamine depletion, animals are challenged with a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.). Successful lesioning is indicated by robust contralateral rotations.
-
Cylinder Test: This test assesses forelimb akinesia. The rat is placed in a transparent cylinder, and the number of spontaneous wall touches with the ipsilateral and contralateral forelimbs is recorded. A significant bias towards using the ipsilateral forelimb indicates a successful lesion.
This compound and L-DOPA Interaction Study
-
Drug Preparation: this compound is prepared for oral (p.o.) or intraperitoneal (i.p.) administration. L-DOPA is typically co-administered with a peripheral decarboxylase inhibitor like benserazide or carbidopa to prevent its peripheral conversion to dopamine.
-
Treatment Groups:
-
Vehicle control
-
L-DOPA/benserazide alone
-
This compound alone
-
This compound in combination with L-DOPA/benserazide
-
-
Administration: this compound is typically administered 30-60 minutes prior to the L-DOPA/benserazide injection.
-
Behavioral Assessment (Potentiation of L-DOPA effect):
-
Rotational Behavior: Following drug administration, the number of full contralateral rotations is recorded over a period of 2-3 hours. An increase in the number of rotations in the combination group compared to the L-DOPA alone group indicates potentiation.
-
Forelimb Akinesia (Cylinder Test): The cylinder test is performed to assess the reversal of forelimb akinesia. An improvement in the use of the contralateral forelimb in the combination group compared to the L-DOPA alone group suggests enhanced efficacy.
-
Locomotor Activity: General locomotor activity can be assessed in an open field arena.
-
Visualizations
Signaling Pathway: Adenosine A2A and Dopamine D2 Receptor Interaction
Caption: A2A and D2 receptor signaling pathway in the striatum.
Experimental Workflow: this compound and L-DOPA Interaction Study
Caption: Workflow for a preclinical interaction study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - this compound, a Novel Adenosine A2A/A1 Antagonist with Efficacy in Preclinical Models of Parkinsonâs Disease - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
Unveiling the Wake-Promoting Effects of JNJ-40255293: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
- December 8, 2025 -
This technical guide provides an in-depth analysis of the investigational compound JNJ-40255293, focusing on its mechanism of action and its demonstrated effects on wakefulness. This compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors, with preclinical evidence suggesting its potential as a wake-promoting agent. This document summarizes the key quantitative data, details the experimental protocols from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Antagonism of Adenosine A2A and A1 Receptors
This compound exerts its wake-promoting effects by blocking the activity of two key adenosine receptors: A2A and A1.[1][2][3] Adenosine is a neuromodulator that accumulates in the brain during periods of wakefulness and is known to promote sleep. By antagonizing its receptors, this compound effectively counteracts the sleep-inducing signals of adenosine.
The compound demonstrates high affinity for the human A2A receptor and a 7-fold in vitro selectivity over the human A1 receptor.[1][2][3] This dual antagonism is believed to be crucial for its wake-promoting properties.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound from preclinical studies.
| Parameter | Species | Value | Reference |
| In Vitro Affinity | |||
| Human A2A Receptor (Ki) | Human | 7.5 nM | [1] |
| Human A1 Receptor (Ki) | Human | 52.5 nM (calculated) | [1] |
| In Vivo Receptor Occupancy | Rat | ||
| A2A Receptor ED50 (p.o.) | Rat | 0.21 mg/kg | [1][2][3] |
| A1 Receptor ED50 (p.o.) | Rat | 2.1 mg/kg | [1][2][3] |
| Plasma EC50 for A2A Occupancy | Rat | 13 ng/mL | [1][2][3] |
Table 1: Receptor Binding and Occupancy of this compound
| Parameter | Species | Dose | Effect | Reference |
| Wakefulness (EEG Studies) | Rat | ≥ 0.63 mg/kg (p.o.) | Dose-dependently enhanced consolidated waking, followed by compensatory sleep. | [1][2][3] |
| Neurotransmitter Levels (Microdialysis) | Rat | Not specified in abstract | No effect on dopamine and noradrenaline release in the prefrontal cortex and striatum. | [1][2][3] |
Table 2: In Vivo Effects of this compound on Wakefulness and Neurotransmitters
Adenosine A2A Receptor Signaling Pathway in Wakefulness
The wake-promoting effect of this compound is primarily mediated through the blockade of the adenosine A2A receptor signaling pathway in key brain regions that regulate sleep and arousal, such as the nucleus accumbens and hypothalamus.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
JNJ-40255293: A Technical Guide on its Therapeutic Potential as a Dual Adenosine A₂A/A₁ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40255293 is a novel small molecule that acts as a dual antagonist of the adenosine A₂A and A₁ receptors, with a notable selectivity for the A₂A receptor subtype.[1][2][3] Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS), and its receptors, particularly the A₂A subtype, are densely expressed in the basal ganglia, a key brain region implicated in motor control. The therapeutic potential of this compound is primarily being investigated for neurodegenerative disorders, most notably Parkinson's disease (PD).[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Mechanism of Action: Modulation of the Striatal Indirect Pathway
This compound exerts its effects by blocking the action of adenosine at A₂A and A₁ receptors. In the context of Parkinson's disease, its action on the A₂A receptor is of particular interest. A₂A receptors are highly co-localized with dopamine D₂ receptors on the medium spiny neurons of the striatal indirect pathway.[4][5][6] In a healthy state, dopamine, by acting on D₂ receptors, inhibits this pathway, contributing to smooth motor control. Conversely, adenosine, through A₂A receptor activation, stimulates the indirect pathway.[4][6]
In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in D₂ receptor stimulation and a relative overactivity of the A₂A receptor-mediated pathway, contributing to motor deficits. By antagonizing the A₂A receptor, this compound can help to restore the balance of the basal ganglia circuitry, thereby alleviating motor symptoms.
Potential Therapeutic Applications
The primary therapeutic application for this compound that has been explored in preclinical models is Parkinson's Disease . Studies have shown its potential as both a monotherapy and as an adjunct to L-DOPA treatment.[1][2][3]
Key findings from preclinical studies in rodent models of Parkinson's disease include:
-
Reversal of motor deficits: this compound has been shown to reverse catalepsy induced by the dopamine D₂ receptor antagonist haloperidol.[1]
-
Improvement in hypolocomotion: The compound effectively reversed the reduction in movement caused by the dopamine-depleting agent reserpine.[1][2][3]
-
Potentiation of L-DOPA efficacy: In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, this compound potentiated the motor-improving effects of L-DOPA.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Human Adenosine A₂A | 7.5 | [1][2] |
| Human Adenosine A₁ | 42 | [7] |
| Human Adenosine A₂B | 230 | [7] |
| Human Adenosine A₃ | 9200 | [7] |
Table 2: In Vivo Receptor Occupancy and Potency
| Parameter | Value | Species | Reference |
| A₂A Receptor Occupancy (ED₅₀, p.o.) | 0.21 mg/kg | Rat | [1][2] |
| A₁ Receptor Occupancy (ED₅₀, p.o.) | 2.1 mg/kg | Rat | [1][2] |
| Plasma EC₅₀ for A₂A Receptor Occupancy | 13 ng/mL | Rat | [1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key preclinical experiments conducted to evaluate the efficacy of this compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing human recombinant adenosine A₁, A₂A, A₂B, or A₃ receptors are used.
-
Radioligand Binding:
-
For A₁ receptors: [³H]DPCPX is used as the radioligand.
-
For A₂A receptors: [³H]ZM241385 is used as the radioligand.
-
For A₂B and A₃ receptors: Specific radioligands for these subtypes are utilized.
-
-
Assay Conditions: Membranes are incubated with the radioligand and increasing concentrations of this compound in a suitable buffer.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of this compound to reverse the motor rigidity (catalepsy) induced by a dopamine D₂ receptor antagonist.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.[8]
-
Drug Administration:
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are placed on a horizontal bar raised approximately 10 cm from the surface.[8][10]
-
The time until the rat removes both forepaws from the bar (descent latency) is recorded, with a cut-off time (e.g., 120 or 180 seconds).[8][11]
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared to the vehicle-treated group.
Reserpine-Induced Hypolocomotion in Rats
Objective: To evaluate the effect of this compound on the motor deficits caused by dopamine depletion.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.[12]
-
Drug Administration:
-
Locomotor Activity Assessment:
-
Locomotor activity is measured using automated activity monitors (e.g., infrared beam-based systems).
-
Parameters such as total distance traveled, horizontal activity, and vertical activity are recorded over a set period (e.g., 60-120 minutes).
-
-
Data Analysis: The locomotor activity counts for the this compound-treated groups are compared to the reserpine-only treated group.
Potentiation of L-DOPA Effects in the 6-OHDA Rat Model
Objective: To determine if this compound can enhance the therapeutic effect of L-DOPA in a well-established animal model of Parkinson's disease.
Methodology:
-
Animals and Surgery:
-
Lesion Confirmation:
-
Approximately 2-3 weeks after surgery, the extent of the dopamine lesion is confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine or amphetamine.[16]
-
-
Drug Treatment:
-
Behavioral Assessment:
-
The number of full contralateral (away from the lesioned side) rotations is recorded for a specified period (e.g., 90-120 minutes) using an automated rotometer system.
-
-
Data Analysis: The total number of contralateral rotations in the group receiving both this compound and L-DOPA is compared to the group receiving L-DOPA alone.
Conclusion
This compound is a potent and selective dual adenosine A₂A/A₁ receptor antagonist with a promising preclinical profile for the treatment of Parkinson's disease. Its mechanism of action, centered on the modulation of the striatal indirect pathway, provides a strong rationale for its therapeutic potential. The preclinical data demonstrate its ability to reverse motor deficits and enhance the efficacy of L-DOPA. Further investigation is warranted to fully elucidate its clinical utility.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Essential Control of the Function of the Striatopallidal Neuron by Pre-coupled Complexes of Adenosine A2A-Dopamine D2 Receptor Heterotetramers and Adenylyl Cyclase [frontiersin.org]
- 7. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 17. 6‐Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
JNJ-40255293: In Vivo Experimental Protocols for Rat Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed in vivo experimental protocols for the characterization of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in rat models. The protocols are designed to guide researchers in pharmacology and neuroscience in evaluating the compound's efficacy in models relevant to Parkinson's disease and other neurological disorders. Included are comprehensive methodologies for behavioral assessments, quantitative data summaries, and a schematic of the relevant signaling pathways.
Quantitative Data Summary
This compound is a high-affinity antagonist for the human adenosine A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[[“]][2][3] This selectivity profile is mirrored in vivo in rats.[[“]][2][3] The following tables summarize the key quantitative parameters of this compound in rats.
Table 1: Receptor Occupancy and Affinity
| Parameter | Value | Species/Tissue | Reference |
| A2A Receptor Affinity (Ki) | 7.5 nM | Human | [[“]][3] |
| A1 Receptor Affinity (Ki) | 42 nM | Human | [3] |
| A2B Receptor Affinity (Ki) | 230 nM | Human | [3] |
| A3 Receptor Affinity (Ki) | 9200 nM | Human | [3] |
| A2A Receptor Occupancy (ED50) | 0.21 mg/kg, p.o. | Rat Brain | [[“]][2][4] |
| A1 Receptor Occupancy (ED50) | 2.1 mg/kg, p.o. | Rat Brain | [[“]][2][4] |
| Plasma EC50 for A2A Occupancy | 13 ng/mL | Rat Brain | [[“]][2][4] |
Table 2: In Vivo Efficacy in Rat Models
| Model | Effect | Minimum Effective Dose | Reference |
| Sleep-Wake EEG | Enhanced consolidated waking | 0.63 mg/kg, p.o. | [[“]][2] |
| Haloperidol-Induced Catalepsy | Reversal of catalepsy | Dose-dependent reversal | [[“]] |
| Reserpine-Induced Hypolocomotion | Reversal of hypolocomotion | Not specified | [[“]][2][3] |
| L-DOPA Potentiation (6-OHDA model) | Potentiation of L-DOPA effects | Not specified | [[“]][2][3] |
| Apomorphine-Induced Agitation | Potentiation of agitation | Not specified | [[“]][2][3] |
Signaling Pathway
This compound exerts its effects primarily by antagonizing adenosine A2A and A1 receptors, which are key modulators of neuronal activity, particularly within the basal ganglia. The A2A receptors are highly expressed in the striatum, where they form heteromers with dopamine D2 receptors on the medium spiny neurons of the indirect pathway. This pathway plays a crucial role in motor control.
Activation of A2A receptors by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade ultimately increases the activity of the indirect pathway neurons, which has an inhibitory effect on motor function. Conversely, activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cAMP and PKA activity, which disinhibits motor activity.
This compound, by blocking the A2A receptor, prevents the adenosine-mediated increase in cAMP, thereby reducing the inhibitory tone on the indirect pathway and facilitating motor activity. This mechanism is particularly relevant in Parkinson's disease, where the loss of dopamine leads to an overactivity of the indirect pathway. By blocking the A2A receptor, this compound can help to restore the balance between the direct and indirect pathways.
Adenosine A1 receptors are also present in the striatum and are coupled to inhibitory G-proteins (Gi/o), which decrease adenylyl cyclase activity.[5]
Experimental Protocols
General Preparation and Administration of this compound
Formulation: For oral administration (p.o.), this compound can be formulated as a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The final concentration should be adjusted based on the desired dose and the weight of the animal. It is recommended to prepare the formulation fresh on the day of the experiment.
Administration: Administer the formulated this compound or vehicle control to rats via oral gavage using an appropriate gauge gavage needle. The volume of administration should be kept consistent across all animals, typically 1-5 mL/kg.
Reversal of Haloperidol-Induced Catalepsy
This model assesses the potential of a compound to reverse the cataleptic state induced by the D2 receptor antagonist, haloperidol.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Haloperidol solution (0.63 mg/kg, s.c.)
-
Vehicle control
-
Horizontal bar apparatus (e.g., a 1 cm diameter bar raised 10 cm from a surface)
-
Stopwatch
Procedure:
-
Acclimatize rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle orally.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (0.63 mg/kg) subcutaneously.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.
-
To measure catalepsy, gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
Reversal of Reserpine-Induced Hypolocomotion
This model evaluates the ability of a compound to counteract the motor deficits caused by the dopamine-depleting agent, reserpine.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Reserpine solution (e.g., 1-2 mg/kg, i.p.)
-
Vehicle control
-
Open field activity chambers equipped with photobeam detectors
Procedure:
-
Administer reserpine to the rats to induce dopamine depletion. This is typically done 18-24 hours before testing.
-
On the day of the experiment, acclimatize the rats to the testing room.
-
Administer this compound or vehicle orally.
-
After a set pretreatment time (e.g., 60 minutes), place the rats individually into the open field chambers.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).
Potentiation of L-DOPA Effects in the 6-OHDA Unilateral Lesion Model
This is a widely used model of Parkinson's disease that assesses a compound's ability to enhance the therapeutic effects of L-DOPA.
Materials:
-
Male Wistar or Sprague-Dawley rats (225-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
This compound formulation
-
L-DOPA/benserazide solution (e.g., 6 mg/kg L-DOPA with 12 mg/kg benserazide, i.p.)
-
Apomorphine (for lesion validation)
-
Rotational behavior monitoring system
Procedure:
-
Surgical Procedure (6-OHDA Lesion):
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.
-
Allow the animals to recover for at least 2-3 weeks.
-
-
Lesion Validation:
-
Administer a low dose of apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and measure contralateral rotations. A robust rotational response (e.g., >5-7 full turns per minute) indicates a successful lesion.
-
-
Drug Testing:
-
On the test day, administer this compound or vehicle orally.
-
After the pretreatment period (e.g., 60 minutes), administer L-DOPA/benserazide.
-
Immediately place the rats in the rotational monitoring chambers and record contralateral rotations for a period of 2-3 hours.
-
Experimental Workflow and Diagrams
The following diagram illustrates a general workflow for an in vivo study with this compound.
References
- 1. consensus.app [consensus.app]
- 2. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function [frontiersin.org]
- 5. A1 adenosine receptors in the striatum play a role in the memory impairment caused by sleep deprivation through downregulation of the PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: JNJ-40255293 for Haloperidol-Induced Catalepsy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in the haloperidol-induced catalepsy model in rats. This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective antagonist of the adenosine A2A and A1 receptors, with a 7-fold in vitro selectivity for the A2A receptor over the A1 receptor.[1][2][3][4][5][6] It has shown efficacy in preclinical models of Parkinson's disease by reversing motor deficits.[1][2][3][4][5][6] One of the key preclinical assessments for potential anti-Parkinsonian drugs is the haloperidol-induced catalepsy model. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents that mimics some of the motor symptoms of Parkinson's disease.[1][2][3][4][5][6] this compound has been demonstrated to effectively reverse this haloperidol-induced catalepsy.[1][2][3][4][5][6]
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound. While a specific dose-response for the reversal of haloperidol-induced catalepsy is not detailed in publicly available literature, the effective doses can be inferred from the receptor occupancy data.
| Parameter | Value | Species/System | Reference |
| A2A Receptor Affinity (Ki) | 7.5 nM | Human | [1][2][3] |
| A1 Receptor Affinity (Ki) | 42 nM | Human | [7] |
| A2A Receptor Occupancy (ED50) | 0.21 mg/kg, p.o. | Rat Brain | [1][2][3][4][5] |
| A1 Receptor Occupancy (ED50) | 2.1 mg/kg, p.o. | Rat Brain | [1][2][3][4][5] |
| Plasma EC50 for A2A Occupancy | 13 ng/mL | Rat | [1][2][3][4] |
| Effective A2A Receptor Occupancy for Efficacy | 60-90% | Rat | [1][2][3][4][5][6] |
Table 1: In Vitro and In Vivo Pharmacology of this compound.
Signaling Pathway
The therapeutic effect of this compound in the haloperidol-induced catalepsy model is primarily attributed to its antagonism of adenosine A2A receptors in the striatum. These receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. The diagram below illustrates the proposed signaling cascade.
Figure 1: Proposed signaling pathway of this compound in reversing haloperidol-induced catalepsy.
Experimental Protocols
This section outlines a standard protocol for inducing catalepsy with haloperidol in rats and for assessing the efficacy of this compound in reversing this state.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
2. Materials:
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.0-6.0 with NaOH).
-
This compound, formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Vehicle for this compound.
-
Catalepsy bar apparatus: A horizontal bar (approximately 1 cm in diameter) raised 9-10 cm above a flat surface.
3. Experimental Procedure:
-
Habituation: On the day of the experiment, bring the animals to the testing room at least 60 minutes before the start of the procedure to allow for habituation.
-
Drug Administration:
-
Administer this compound or its vehicle at the desired doses (e.g., a range of 0.1 to 3 mg/kg, p.o.) at a specified pretreatment time (e.g., 60 minutes) before haloperidol administration.
-
Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 or 300 seconds) should be set. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.
-
-
Data Analysis:
-
The mean descent latency for each treatment group at each time point is calculated.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the this compound treated groups with the vehicle- and haloperidol-treated control group.
-
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Adenosine A2a receptor antagonists attenuate striatal adaptations following dopamine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Catalepsy test in rats [protocols.io]
Application Notes and Protocols: JNJ-40255293 Administration in 6-OHDA Lesioned Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the administration of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in a 6-hydroxydopamine (6-OHDA) lesioned rodent model of Parkinson's disease (PD). This compound has been investigated for its potential therapeutic efficacy in PD, particularly in potentiating the effects of L-DOPA.[1][2][3][4] The protocols outlined below are based on established methodologies and findings from preclinical studies.
This compound is a high-affinity antagonist for the human A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1][2][3][4][5][6] In vivo studies in rats have demonstrated a similar selectivity profile.[1][2][3][4][5][6] The therapeutic rationale for A2A antagonists in Parkinson's disease stems from their ability to counteract the inhibitory effects of adenosine on dopamine D2 receptor signaling in the striatum, thereby potentially improving motor function.[4]
Data Presentation
Table 1: In Vitro and In Vivo Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| In Vitro Affinity | |||
| Human A2A Receptor (Kᵢ) | 7.5 nM | Recombinant | [1][2][3][4][5][6] |
| Human A1 Receptor Selectivity | 7-fold vs. A2A | Recombinant | [1][2][3][4][5][6] |
| In Vivo Receptor Occupancy (Rat) | |||
| A2A Receptor ED₅₀ (p.o.) | 0.21 mg/kg | Brain | [1][2][3][4][5][6] |
| A1 Receptor ED₅₀ (p.o.) | 2.1 mg/kg | Brain | [1][2][3][4][5][6] |
| Plasma EC₅₀ for Brain A2A Occupancy | 13 ng/mL | Plasma | [1][2][3][4][5][6] |
| Pharmacodynamic Effects (Rat) | |||
| Minimum Effective Dose (Sleep-Wake EEG) | 0.63 mg/kg p.o. | - | [1][2][3][4][5][6] |
| Required Receptor Occupancy for Efficacy | 60-90% | Brain | [1][2][3][4] |
Table 2: Effect of this compound on L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats
Note: Specific quantitative data on the potentiation of L-DOPA-induced rotations (e.g., mean number of rotations) were not available in the referenced abstracts. The primary finding is a qualitative potentiation of L-DOPA's effects.[1][2][3][4]
| Treatment Group | Dose(s) | Outcome | Reference |
| L-DOPA | Not specified | Induces contralateral rotations | [1][2][3][4] |
| This compound + L-DOPA | 1 mg/kg (this compound) | Potentiated the effects of L-DOPA | [1][2][3][4] |
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning of the Nigrostriatal Pathway in Rats
This protocol describes a standard procedure for creating a unilateral lesion of the dopaminergic neurons in the medial forebrain bundle (MFB), a widely used model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine hydrochloride (or other norepinephrine uptake inhibitor)
-
Ketamine/Xylazine or Isoflurane for anesthesia
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Standard surgical tools
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before surgery.
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., ketamine/xylazine cocktail, i.p., or isoflurane inhalation).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in the stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Identify and mark the bregma.
-
Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): -1.2 mm, Dorsoventral (DV): -7.8 mm. These coordinates should be optimized for the specific rat strain and age.
-
-
6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Protect the solution from light.
-
Injection:
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and subcutaneous saline for hydration as needed.
-
Monitor the animals closely for recovery, weight loss, and general well-being. Provide softened food on the cage floor.
-
-
Lesion Confirmation: Allow 2-3 weeks for the lesion to develop fully. The extent of the lesion can be confirmed behaviorally using apomorphine or amphetamine-induced rotation tests, or post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
Protocol 2: Administration of this compound and L-DOPA
This protocol details the co-administration of this compound and L-DOPA for assessing the potentiation of motor effects in 6-OHDA lesioned rats.
Materials:
-
6-OHDA lesioned rats (with confirmed lesions)
-
This compound
-
L-DOPA methyl ester hydrochloride
-
Benserazide hydrochloride (a peripheral decarboxylase inhibitor)
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Vehicle for L-DOPA/Benserazide (e.g., sterile 0.9% saline)
-
Oral gavage needles
-
Syringes for subcutaneous injection
Procedure:
-
Drug Preparation:
-
Prepare this compound in the chosen vehicle to the desired concentration (e.g., for a 1 mg/kg dose).
-
Prepare L-DOPA and benserazide in sterile saline. A common dose is 6 mg/kg L-DOPA with 12 mg/kg benserazide.
-
-
Administration:
-
Administer this compound via oral gavage (p.o.) at a volume of 5-10 mL/kg.
-
Typically, this compound is administered 30-60 minutes prior to the L-DOPA injection to allow for absorption and target engagement.
-
Administer the L-DOPA/benserazide solution subcutaneously (s.c.).
-
-
Behavioral Assessment: Begin behavioral testing immediately after L-DOPA administration (see Protocol 3).
Protocol 3: L-DOPA-Induced Rotational Behavior Test
This test quantifies the motor asymmetry in unilaterally 6-OHDA lesioned rats following the administration of a dopaminergic agent.
Materials:
-
Automated rotometer bowls or a circular arena for manual observation
-
Video recording equipment (optional, for manual scoring)
-
Treated 6-OHDA lesioned rats
Procedure:
-
Habituation: Place the rat in the testing arena for a brief habituation period (e.g., 5-10 minutes) before drug administration.
-
Drug Administration: Administer this compound and/or L-DOPA as described in Protocol 2.
-
Recording Rotations:
-
Immediately after L-DOPA injection, place the rat in the rotometer.
-
Record the number of full 360° turns in the contralateral direction (away from the lesioned side) and ipsilateral direction (towards the lesioned side).
-
Record rotations for a period of 90-120 minutes.
-
-
Data Analysis:
-
Express the data as net contralateral turns (contralateral turns - ipsilateral turns) in blocks of 10 or 20 minutes.
-
Compare the total net contralateral turns between the group receiving L-DOPA alone and the group receiving this compound plus L-DOPA.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed potentiation.
-
Visualizations
Caption: Experimental workflow for this compound administration in 6-OHDA lesioned rats.
Caption: Signaling pathway of A2A and D2 receptor interaction in the striatum.
References
- 1. [PDF] Pharmacological Characterization of a Novel, Potent Adenosine A1 and A2A Receptor Dual Antagonist, 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), in Models of Parkinson's Disease and Cognition | Semantic Scholar [semanticscholar.org]
- 2. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: JNJ-40255293 Solubility and Use in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information on the solubility of JNJ-40255293 in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions and subsequent use in in vitro biological assays. It includes protocols for solution preparation and outlines the compound's mechanism of action.
Introduction
This compound is a potent and selective antagonist of the adenosine A2A receptor, also showing high affinity for the adenosine A1 receptor.[1][2][3] As a dual A2A/A1 antagonist, it has been investigated for its therapeutic potential in neurodegenerative conditions, particularly Parkinson's disease.[1][4][5] Adenosine A2A receptors are highly expressed in brain regions rich in dopamine receptors, and their blockade can modulate dopaminergic neurotransmission, making them a key target for non-dopaminergic therapies for Parkinson's disease.[6][7] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro research.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one | [1][8] |
| CAS Number | 1147271-25-7 | [8][9] |
| Molecular Formula | C23H22N4O3 | [8][9] |
| Molecular Weight | 402.45 g/mol | [8][9] |
| Appearance | Light yellow to yellow solid powder | [9] |
Table 2: In Vitro Receptor Binding Affinity of this compound
| Target Receptor | Ki (nM) | Selectivity Notes | Reference |
| Human Adenosine A2A | 6.8 - 7.5 | High-affinity antagonist | [1][3] |
| Human Adenosine A1 | 42 | ~7-fold lower affinity vs. A2A | [1][3] |
| Human Adenosine A2B | 230 | Weaker affinity | [3] |
| Human Adenosine A3 | 9200 | Low affinity | [3] |
Solubility in DMSO
This compound is soluble in DMSO.[8] For in vitro assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Note that the use of hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[9]
Table 3: Solubility Data for this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 100 | 248.48 | Ultrasonic treatment is recommended to achieve this concentration. Use newly opened DMSO. | [9] |
| DMSO | 4.02 | 10 | [3] |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh 40.25 mg of the compound (Molecular Weight = 402.45).
-
Solvent Addition: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 40.25 mg, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Place the vial in a bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of particulates.[9]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section.
-
Protocol for Preparing Working Solutions
Working solutions are prepared by serially diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
Procedure:
-
Initial Dilution: Briefly centrifuge the stock solution vial to collect the contents at the bottom.
-
Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentrations for your assay.
-
Example: To prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 100 mM stock to 999 µL of assay buffer).
-
-
Final Concentration: Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Mechanism of Action: Adenosine Receptor Antagonism
This compound functions by blocking adenosine A2A and A1 receptors. In the striatum, A2A receptors are co-localized with dopamine D2 receptors on GABAergic neurons of the "indirect pathway." Activation of A2A receptors by adenosine normally inhibits D2 receptor function, leading to reduced motor activity. By antagonizing the A2A receptor, this compound removes this inhibitory effect, thereby facilitating dopamine-mediated signaling and promoting motor function.[4][6]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound.
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [9] |
| 4°C | 2 years | For shorter-term storage. | [9] | |
| In DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions. | [9] |
| -20°C | 1 month | For short-term storage. Avoid more than two freeze-thaw cycles. | [9] |
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 3. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - this compound, a Novel Adenosine A2A/A1 Antagonist with Efficacy in Preclinical Models of Parkinsonâs Disease - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 6. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease [ouci.dntb.gov.ua]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: JNJ-40255293 Cell-Based Assay for Adenosine A2A Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction: The adenosine A2A receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes and a promising therapeutic target for a range of disorders, including Parkinson's disease. JNJ-40255293 is a potent and selective antagonist of the A2A receptor.[1][2][3] These application notes provide a detailed protocol for a cell-based assay to characterize the antagonistic activity of this compound on the human A2A receptor.
Adenosine A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[4] Upon activation by an agonist, such as adenosine or a synthetic agonist like CGS21680, the Gs protein activates adenylyl cyclase.[4][5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP responsive element-binding protein (CREB).[4][6] This signaling cascade can be effectively inhibited by an A2A receptor antagonist like this compound.
Principle of the Assay
This cell-based assay quantifies the ability of this compound to antagonize the activation of the A2A receptor. The assay utilizes a cell line stably expressing the human A2A receptor. An A2A receptor agonist is used to stimulate the cells, leading to an increase in intracellular cAMP. The potency of this compound is determined by its ability to inhibit this agonist-induced cAMP production in a dose-dependent manner. The resulting data can be used to determine the IC50 value of the antagonist.
Quantitative Data for this compound
The following table summarizes the reported binding affinities and in vivo activities of this compound.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| A2A Receptor | Human | 7.5 nM | [1][2][3] |
| A1 Receptor | Human | 52.5 nM (approx. 7-fold selectivity) | [1][2] |
| In Vivo Receptor Occupancy (ED50) | |||
| A2A Receptor (brain) | Rat | 0.21 mg/kg, p.o. | [2] |
| A1 Receptor (brain) | Rat | 2.1 mg/kg, p.o. | [2] |
| Plasma EC50 for A2A Occupancy | Rat | 13 ng/mL | [1][2] |
| Functional Antagonism (IC50) | |||
| Agonist-stimulated cAMP production | Human (HEK293) | Data to be determined by assay |
Experimental Protocol: cAMP-Based Assay for A2A Antagonism
This protocol describes a method for determining the potency of this compound as an A2A receptor antagonist by measuring its ability to inhibit agonist-induced cAMP accumulation in a human cell line.
Materials and Reagents:
-
HEK293 cells stably expressing the human A2A receptor (or other suitable host cells like CHO)
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-buffered saline (PBS)
-
This compound
-
A2A receptor agonist (e.g., CGS21680)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white solid bottom assay plates
-
Multichannel pipettes and sterile pipette tips
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader compatible with the chosen cAMP assay kit
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hA2A cells in T75 flasks at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Seed 20 µL of the cell suspension (5,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Assay Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA). The final concentrations should typically range from 1 pM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Antagonist Pre-incubation: Add 10 µL of the this compound serial dilutions or vehicle control to the respective wells of the cell plate.
-
Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of the A2A agonist (e.g., CGS21680) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.
-
Add 10 µL of the agonist solution to all wells except for the negative control wells (which receive assay buffer instead).
-
cAMP Accumulation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding lysis and detection reagents directly to the wells.
-
Incubate the plate for the recommended time to allow the detection reaction to proceed.
-
Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalization:
-
The signal from the vehicle control wells (no agonist, no antagonist) represents the basal cAMP level (0% stimulation).
-
The signal from the wells with agonist and vehicle control (no antagonist) represents the maximum agonist-induced cAMP level (100% stimulation).
-
Normalize the data by expressing the signal from each well as a percentage of the maximum agonist response after subtracting the basal signal.
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the normalized response (%) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response, can be determined from the fitted curve.
-
Expected Results:
This compound is expected to produce a concentration-dependent inhibition of the agonist-stimulated cAMP production. The resulting sigmoidal dose-response curve will allow for the determination of a precise IC50 value, which serves as a quantitative measure of the compound's potency as an A2A receptor antagonist in a cellular context.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-40255293 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1] It has demonstrated efficacy in preclinical models of Parkinson's disease, making it a valuable tool for research in neurodegenerative disorders.[2][3] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 402.45 g/mol | [1][4] |
| Chemical Formula | C₂₃H₂₂N₄O₃ | [1][4] |
| CAS Number | 1147271-25-7 | [1][4] |
| Appearance | Solid powder | [1][4] |
| Purity | >98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [1][4] |
| Storage (Solid) | -20°C (long term), 4°C (short term) | [1][4] |
| Storage (in Solvent) | -80°C (≤ 6 months), -20°C (≤ 6 months) | [1][5] |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for a different desired concentration.
Step 1: Equilibrate this compound to Room Temperature
-
Before opening, allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability of the compound.
Step 2: Weigh the this compound Powder
-
In a suitable weighing vessel, carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.02 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 402.45 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.01 mol/L x 402.45 g/mol x 0.001 L = 0.0040245 g = 4.02 mg
-
-
Step 3: Dissolve in DMSO
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
Step 4: Aliquot and Store
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.[5]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[5] For shorter-term storage (up to 1-6 months), -20°C is also acceptable.[1][5]
Visualizations
Adenosine Receptor Signaling Pathway and this compound Mechanism of Action
This compound acts as an antagonist at both A2A and A1 adenosine receptors. In conditions like Parkinson's disease, the A2A receptor is a key target. The diagram below illustrates the simplified signaling cascade and the point of intervention for this compound.
Caption: Mechanism of this compound as an A2A receptor antagonist.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Behavioral Testing of JNJ-40255293 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the preclinical efficacy of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in a mouse model of Parkinson's disease-like motor impairment. The described methodology focuses on the reversal of haloperidol-induced hypolocomotion, a common behavioral assay to evaluate the potential of therapeutic agents to ameliorate motor deficits.[1][2][3]
Compound Information
This compound is a potent antagonist of the adenosine A2A receptor with a 7-fold in vitro selectivity over the adenosine A1 receptor.[2] Adenosine A2A receptor antagonists are under investigation as potential non-dopaminergic therapies for Parkinson's disease.[2][3] By blocking A2A receptors in the basal ganglia, these compounds can modulate striatal neuronal activity and may help to improve motor function.[2]
Signaling Pathway of this compound
Caption: Adenosine A2A and A1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocol: Reversal of Haloperidol-Induced Hypolocomotion in Mice
This protocol details the methodology to assess the ability of this compound to reverse motor deficits induced by the dopamine D2 receptor antagonist, haloperidol.
1. Animals:
-
Species: Male Swiss albino mice.
-
Weight: 25–30 g.
-
Housing: Standard polypropylene cages (10 mice per cage) under a 12:12 h light/dark cycle at a controlled temperature (23±2°C) with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week before the experiment and to the testing room for at least 1 hour prior to testing.
2. Materials:
-
This compound
-
Haloperidol
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open field apparatus (e.g., 40 x 40 x 30 cm arena)
-
Video tracking software for automated recording of locomotor activity.
-
Standard laboratory equipment (syringes, needles, balances, etc.).
3. Experimental Procedure:
Caption: Experimental workflow for the this compound behavioral testing protocol.
Step-by-step protocol:
-
Drug Preparation: Prepare fresh solutions of this compound and haloperidol on the day of the experiment. This compound should be dissolved in an appropriate vehicle for oral (p.o.) administration. Haloperidol is typically dissolved in physiological saline for intraperitoneal (i.p.) injection.
-
Animal Groups: Randomly assign mice to different treatment groups (e.g., Vehicle + Vehicle, Vehicle + Haloperidol, this compound dose 1 + Haloperidol, this compound dose 2 + Haloperidol, etc.). A minimum of 8-10 animals per group is recommended.
-
This compound Administration: Administer the designated dose of this compound or vehicle orally to the mice.
-
Haloperidol Administration: Thirty minutes after the administration of this compound or vehicle, administer haloperidol (1 mg/kg, i.p.) to induce hypolocomotion.
-
Open Field Test: Thirty minutes after the haloperidol injection, place each mouse individually in the center of the open field arena.
-
Data Recording: Immediately start recording the locomotor activity of the mouse using the video tracking software for a duration of 30 minutes.
-
Data Analysis: Analyze the recorded data to determine various parameters of locomotor activity, including total distance traveled, time spent mobile, and number of ambulatory movements.
-
Statistical Analysis: Compare the data from the different treatment groups using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the significance of the effects.
Data Presentation
The following table summarizes the expected outcomes of this compound in the reversal of haloperidol-induced hypolocomotion in mice. The data is presented as the mean ± SEM.
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Total Distance Traveled (arbitrary units) | % Reversal of Haloperidol Effect |
| Vehicle + Vehicle | - | p.o. / i.p. | 10 | 1000 ± 100 | N/A |
| Vehicle + Haloperidol | 1 | p.o. / i.p. | 10 | 200 ± 50 | 0% |
| This compound + Haloperidol | 1 | p.o. / i.p. | 10 | 400 ± 60 | 25% |
| This compound + Haloperidol | 3 | p.o. / i.p. | 10 | 600 ± 70 | 50% |
| This compound + Haloperidol | 10 | p.o. / i.p. | 10 | 800 ± 80 | 75% |
Note: The quantitative data in this table is illustrative and based on the expected dose-dependent reversal of haloperidol-induced hypolocomotion by an effective A2A antagonist. Actual experimental results may vary.
Expected Results and Interpretation
Administration of haloperidol is expected to significantly reduce the locomotor activity of mice compared to the vehicle-treated group. Pre-treatment with this compound is anticipated to dose-dependently reverse this hypolocomotion, with higher doses of this compound leading to a greater restoration of normal locomotor activity. A statistically significant increase in locomotor activity in the this compound treated groups compared to the Vehicle + Haloperidol group would indicate the compound's efficacy in this model. These findings would support the potential of this compound as a therapeutic agent for motor symptoms associated with Parkinson's disease.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
Application Notes and Protocols for JNJ-40255293 in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, particularly in the central nervous system. The adenosine A2A receptor is coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, the adenosine A1 receptor is coupled to the Gi alpha subunit, and its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
Given its mechanism of action as an antagonist, this compound is expected to inhibit the agonist-induced production of cAMP at the A2A receptor and to block the agonist-induced decrease in cAMP at the A1 receptor. This property makes cAMP functional assays an essential tool for characterizing the potency and efficacy of this compound.
These application notes provide detailed protocols for utilizing this compound in cAMP functional assays using common commercially available platforms.
Data Presentation
The following table summarizes the in vitro binding affinity of this compound for the human adenosine A2A and A1 receptors. The functional inhibitory concentration (IC50) in a cAMP assay should be determined experimentally using the protocols provided below.
| Compound | Target Receptor | Parameter | Value (nM) | Reference |
| This compound | Human Adenosine A2A | Ki | 7.5 | [1] |
| This compound | Human Adenosine A1 | Ki | ~52.5 (7-fold lower affinity than A2A) | [1] |
| This compound | Human Adenosine A2A | IC50 (cAMP Assay) | To be determined experimentally |
Signaling Pathway
The activation of the adenosine A2A receptor by an agonist leads to a signaling cascade that results in the production of intracellular cAMP. This compound acts by blocking the initial step of this cascade, the binding of the agonist to the receptor.
Caption: Adenosine A2A Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
A typical workflow for determining the IC50 of this compound in a cAMP functional assay involves cell preparation, compound treatment, and signal detection.
Caption: General Experimental Workflow for an Antagonist cAMP Functional Assay.
Experimental Protocols
The following are generalized protocols for common non-radioactive cAMP assay platforms. Specific reagent volumes and incubation times should be optimized according to the manufacturer's instructions for the chosen assay kit.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is based on the competitive immunoassay between native cAMP and a labeled cAMP conjugate.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Adenosine A2A receptor agonist (e.g., NECA or CGS-21680).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Culture HEK293-A2A cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer (typically HBSS or PBS with a phosphodiesterase inhibitor like IBMX).
-
Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C for 1-2 hours or overnight for adherent cells.
-
-
Agonist EC80 Determination (Preliminary Experiment):
-
Prepare serial dilutions of the A2A agonist (e.g., NECA).
-
Add the agonist dilutions to the cells and incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents according to the kit protocol.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF reader.
-
Plot the dose-response curve and determine the EC80 concentration of the agonist.
-
-
This compound IC50 Determination:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.
-
Add the A2A agonist at its pre-determined EC80 concentration to all wells (except for negative controls).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents.
-
Incubate for 1 hour at room temperature.
-
Read the plate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: GloSensor™ cAMP Assay
This is a live-cell, real-time assay that uses a genetically encoded biosensor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor and the GloSensor™ cAMP plasmid.
-
Cell culture medium.
-
This compound.
-
Adenosine A2A receptor agonist (e.g., NECA or CGS-21680).
-
GloSensor™ cAMP Reagent.
-
384-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Culture the engineered HEK293 cells to 80-90% confluency.
-
Harvest and seed the cells into the microplate.
-
Incubate overnight at 37°C.
-
-
Assay Equilibration:
-
Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.
-
-
Agonist EC80 Determination (Preliminary Experiment):
-
Prepare serial dilutions of the A2A agonist.
-
Add the agonist to the cells.
-
Measure luminescence kinetically or at a fixed time point (e.g., 15-30 minutes).
-
Determine the EC80 concentration.
-
-
This compound IC50 Determination:
-
Prepare serial dilutions of this compound.
-
Add the antagonist dilutions to the cells and pre-incubate for 15-30 minutes.
-
Add the A2A agonist at its EC80 concentration.
-
Measure luminescence.
-
-
Data Analysis:
-
Analyze the data as described in the HTRF protocol to determine the IC50 value.
-
Protocol 3: AlphaScreen® cAMP Assay
This assay is another competitive immunoassay based on the proximity of donor and acceptor beads.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium.
-
This compound.
-
Adenosine A2A receptor agonist (e.g., NECA).
-
AlphaScreen® cAMP assay kit (containing acceptor beads, donor beads, and biotinylated cAMP).
-
384-well white microplates (e.g., ProxiPlate).
-
AlphaScreen-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Prepare and seed cells as described for the HTRF assay.
-
-
Agonist EC80 Determination (Preliminary Experiment):
-
Determine the EC80 of the A2A agonist as described in the HTRF protocol, following the AlphaScreen® kit manufacturer's instructions for reagent addition and incubation.
-
-
This compound IC50 Determination:
-
Pre-incubate the cells with serial dilutions of this compound.
-
Stimulate the cells with the A2A agonist at its EC80 concentration.
-
Lyse the cells and add the AlphaScreen® detection reagents.
-
Incubate in the dark at room temperature for the time specified in the kit protocol.
-
Read the plate on an AlphaScreen reader.
-
-
Data Analysis:
-
Calculate and plot the percentage of inhibition to determine the IC50 of this compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cAMP functional assays. By following these methodologies, scientists can accurately determine the functional potency of this adenosine A2A/A1 receptor antagonist, which is a critical step in the drug discovery and development process for neurodegenerative disorders like Parkinson's disease. The use of HEK293 cells stably expressing the human A2A receptor, combined with a robust cAMP detection platform, will ensure the generation of reliable and reproducible data.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 1 from this compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
JNJ-40255293 Oral Administration: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] It has demonstrated efficacy in various preclinical models, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1][2][3] As an orally bioavailable compound, this compound offers a convenient route of administration for in vivo studies. These application notes provide detailed guidelines and protocols for the oral administration of this compound to support robust and reproducible preclinical research.
Data Presentation
In Vivo Efficacy and Receptor Occupancy
The following tables summarize the key in vivo efficacy and receptor occupancy data for this compound following oral administration in rodents.
| Parameter | Species | Value | Model/Assay | Reference |
| A2A Receptor Occupancy (ED50) | Rat | 0.21 mg/kg, p.o. | In vivo receptor binding | [1][2][3] |
| A1 Receptor Occupancy (ED50) | Rat | 2.1 mg/kg, p.o. | In vivo receptor binding | [1][2][3] |
| Plasma EC50 for A2A Occupancy | Rat | 13 ng/mL | Ex vivo receptor binding | [1][2][3] |
| Minimum Effective Dose (EEG) | Rat | 0.63 mg/kg, p.o. | Sleep-wake encephalography | [1][2][3] |
Behavioral Effects in Preclinical Models of Parkinson's Disease
| Effect | Species | Model | Effective Dose Range (p.o.) | Reference |
| Reversal of Haloperidol-induced Catalepsy | Rat | Dopamine D2 antagonist model | Not specified | [1][2][3] |
| Reversal of Haloperidol-induced Hypolocomotion | Mouse | Dopamine D2 antagonist model | 0.1 - 10 mg/kg | |
| Potentiation of L-DOPA effects | Rat | 6-OHDA lesion model | Not specified | [1][2][3] |
| Reversal of Reserpine-induced Hypolocomotion | Rat | VMAT inhibitor model | Not specified | [1][2][3] |
| Potentiation of Apomorphine-induced Agitation | Rat | Dopamine agonist model | Not specified | [1][2][3] |
Experimental Protocols
Formulation for Oral Administration (p.o.)
A common vehicle for the oral administration of this compound in preclinical studies is a solution composed of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol for a 1 mg/mL Solution:
-
Dissolve this compound in DMSO: Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Add PEG300: In a separate tube, for every 1 mL of the final formulation, add 400 µL of PEG300.
-
Add Tween-80: To the PEG300, add 50 µL of Tween-80 and mix thoroughly.
-
Combine and Add Saline: Add 100 µL of the this compound/DMSO stock solution to the PEG300/Tween-80 mixture. Mix well.
-
Final Volume Adjustment: Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex: Vortex the final solution until it is clear and homogenous.
Note: The final concentration of DMSO in this formulation is 10%. Adjust the initial stock concentration and volumes as needed for your desired final dose, ensuring the final percentage of each vehicle component is well-tolerated by the animal model.
Protocol for Oral Gavage in Rodents
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct volume of the drug formulation to administer. A typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury. For mice, scruff the neck and back to immobilize the head and body. For rats, a similar but larger grip is required.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as an antagonist at both A2A and A1 adenosine receptors. In the striatum, A2A receptors are highly expressed on the indirect pathway medium spiny neurons, where they form heteromers with dopamine D2 receptors. Adenosine, acting on A2A receptors, has an opposing effect to dopamine, which acts on D2 receptors. By blocking the A2A receptor, this compound can potentiate dopamine signaling, which is beneficial in conditions of dopamine depletion like Parkinson's disease.
Caption: this compound blocks A2A receptors, modulating dopamine signaling.
Experimental Workflow for In Vivo Oral Administration Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with orally administered this compound.
Caption: Workflow for oral administration of this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
Application Notes and Protocols: Microdialysis Procedure with JNJ-40255293 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2][3][4] Adenosine A2A receptor antagonists are of significant interest for their therapeutic potential in neurodegenerative conditions, particularly Parkinson's disease.[1][3][4] Microdialysis is a powerful in vivo technique used to sample the extracellular fluid of tissues, providing critical pharmacokinetic and pharmacodynamic information.[5] This document provides detailed application notes and protocols for conducting a microdialysis study in a preclinical rodent model to assess the effects of this compound on neurochemical endpoints, such as dopamine and noradrenaline levels, in key brain regions like the striatum and prefrontal cortex.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Binding Affinity (Ki) | Functional Activity |
| Human Adenosine A2A | 7.5 nM[1][3] | Antagonist |
| Human Adenosine A1 | 42 nM[2] | Antagonist |
| Human Adenosine A2B | 230 nM[2] | Weaker Affinity |
| Human Adenosine A3 | 9200 nM[2] | Weaker Affinity |
Table 2: In Vivo Pharmacological Properties of this compound in Rats
| Parameter | Value |
| A2A Receptor Occupancy (ED50, p.o.) | 0.21 mg/kg[1][4] |
| A1 Receptor Occupancy (ED50, p.o.) | 2.1 mg/kg[1][4] |
| Plasma EC50 for A2A Receptor Occupancy | 13 ng/mL[1][4] |
| Minimum Effective Dose (Wakefulness, p.o.) | 0.63 mg/kg[1][4] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rat Striatum Following this compound Administration
This protocol details the procedure for implanting a microdialysis probe into the rat striatum and collecting dialysate samples to measure neurotransmitter levels following systemic administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle for this compound (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target brain region (striatum). Stereotaxic coordinates for the striatum from bregma: Anterior/Posterior (A/P) +1.0 mm, Medial/Lateral (M/L) ±2.5 mm, Dorsal/Ventral (D/V) -5.0 mm from the skull surface.
-
Slowly lower the microdialysis probe into the striatum.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 0.1-10 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples for a predetermined period (e.g., 4-6 hours) post-administration.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the dialysate samples.
-
Analyze the samples for dopamine and noradrenaline concentrations using a validated analytical method, such as HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis to compare the effects of this compound treatment with the vehicle control group.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a dual A1/A2A adenosine receptor antagonist.
Experimental Workflow for Microdialysis with this compound
Caption: Experimental workflow for the in vivo microdialysis study of this compound.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 5. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JNJ-40255293 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-40255293 in in vivo experiments. The information is designed to assist in optimizing dosage and experimental design for maximal efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2][3][4][5] It exhibits a higher affinity for the A2A receptor compared to the A1 receptor.[1][3][4] Its therapeutic potential, particularly in models of Parkinson's disease, is attributed to its ability to modulate dopaminergic signaling through the antagonism of A2A receptors in the basal ganglia.[1][6]
Q2: What is a recommended starting dose for in vivo studies in rats?
A2: A starting point for dose-response studies can be derived from the receptor occupancy data. The ED50 for A2A receptor occupancy in rats is approximately 0.21 mg/kg administered orally.[1][2][3] For functional effects, a minimum effective dose of 0.63 mg/kg (p.o.) has been reported in sleep-wake EEG studies.[1][2][3] Efficacy in various behavioral models in rats was generally observed when A2A receptor occupancy was in the 60-90% range.[1][2][3]
Q3: How should this compound be prepared for oral administration?
A3: While the specific vehicle used in the pivotal studies is not detailed in the provided search results, a common practice for oral administration of small molecules in preclinical studies is to formulate them in a vehicle such as 0.5% methylcellulose in water or a solution of 10-20% cyclodextrin. It is crucial to ensure the compound is fully solubilized or forms a homogenous suspension. A pilot formulation study to determine the optimal vehicle for your specific experimental conditions is recommended.
Q4: I am not observing the expected efficacy in my behavioral model. What are some potential troubleshooting steps?
A4:
-
Dosage and Pharmacokinetics: Ensure the dose is sufficient to achieve the desired receptor occupancy (60-90% for A2A).[1][2][3] Consider the timing of your behavioral assessment relative to the drug's peak plasma concentration and brain exposure. The plasma EC50 for A2A receptor occupancy in rats is 13 ng/mL.[1][2][3]
-
Route of Administration: The primary route described is oral (p.o.).[1][2][3] If using a different route, the dosage and formulation will need to be re-optimized.
-
Animal Model: The efficacy of this compound has been demonstrated in specific models of Parkinson's disease, such as haloperidol-induced catalepsy and 6-OHDA lesioned rats.[1][2][3] The effect may vary in different models.
-
Drug Formulation: Inconsistent suspension or precipitation of the compound can lead to variable dosing. Ensure your formulation is homogenous.
Q5: Does this compound affect baseline motor activity?
A5: this compound on its own did not significantly affect dopamine and noradrenaline release in the prefrontal cortex and striatum in microdialysis studies.[1][2][3] However, it has been shown to reverse hypolocomotion induced by agents like haloperidol and reserpine.[1][2][3]
Quantitative Data Summary
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species | Value |
| A2A Receptor Affinity (Ki) | Human | 7.5 nM[1][4] |
| A1 Receptor Affinity (Ki) | Human | ~52.5 nM (based on 7-fold selectivity)[1][4] |
| A2B Receptor Affinity (Ki) | Not Specified | 230 nM[5] |
| A3 Receptor Affinity (Ki) | Not Specified | 9200 nM[5] |
Table 2: In Vivo Pharmacodynamics in Rats (Oral Administration)
| Parameter | Value |
| A2A Receptor Occupancy (ED50) | 0.21 mg/kg[1][2][3] |
| A1 Receptor Occupancy (ED50) | 2.1 mg/kg[1][2][3] |
| A2A Receptor Occupancy (Plasma EC50) | 13 ng/mL[1][2][3] |
| Minimum Effective Dose (Sleep-Wake EEG) | 0.63 mg/kg[1][2][3] |
| Target Receptor Occupancy for Efficacy | 60-90%[1][2][3] |
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Drug Formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg) 60 minutes prior to haloperidol administration.
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally).
-
Behavioral Assessment: At set time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), measure cataleptic behavior. A common method is the bar test:
-
Place the rat's forepaws on a horizontal bar raised 9 cm from the surface.
-
Measure the time until the rat removes both paws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latency between vehicle-treated and this compound-treated groups.
Protocol 2: L-DOPA Potentiation in 6-OHDA Lesioned Rats
-
Animal Model: Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. Allow for a recovery and lesion stabilization period (e.g., 2-3 weeks).
-
Confirmation of Lesion: Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
Drug Formulation: Prepare this compound and L-DOPA/benserazide solutions.
-
Dosing:
-
Administer this compound (p.o.) at the desired doses.
-
After a pre-determined time (e.g., 30 minutes), administer a sub-threshold dose of L-DOPA with a peripheral decarboxylase inhibitor like benserazide.
-
-
Behavioral Assessment:
-
Immediately after L-DOPA administration, place the rats in automated rotometer bowls.
-
Record the number of full contralateral (away from the lesion) rotations for a set period (e.g., 90-120 minutes).
-
-
Data Analysis: Compare the total number of contralateral rotations in groups receiving L-DOPA alone versus those receiving this compound plus L-DOPA.
Visualizations
Caption: this compound antagonizes A2A and A1 receptors, modulating dopamine signaling.
Caption: A typical experimental workflow for in vivo efficacy testing of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-40255293 Technical Support Center: Stability and Storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of JNJ-40255293. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of the compound throughout your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its viability and ensure reproducible experimental results. The compound is shipped as a solid powder at ambient temperature and has shown stability for several weeks under these conditions, sufficient for shipping and customs.[1] For longer-term storage, specific conditions should be met.
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | >2 years (long-term) | Store in a dry, dark environment.[1][2] |
| 0 - 4°C | Days to weeks (short-term) | Store in a dry, dark environment.[1][2] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| 0 - 4°C | Days to weeks (short-term) | For immediate or near-term use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound solid powder (Molecular Weight: 402.45 g/mol )
-
Anhydrous/high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.02 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
dot
References
Potential off-target effects of JNJ-40255293
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JNJ-40255293.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] It exhibits high affinity for the human A2A receptor and has a slightly lower affinity for the human A1 receptor, with a reported 7-fold in vitro selectivity for A2A over A1.[1] The antagonism of these receptors, particularly the A2A receptor, is believed to modulate dopaminergic neurotransmission, which is the basis for its investigation in models of Parkinson's disease.[1][4]
Q2: What is the known selectivity profile of this compound against other adenosine receptor subtypes?
Studies have shown that this compound has a weaker affinity for the A2B and A3 adenosine receptor subtypes compared to A2A and A1 receptors.[5][6] This suggests a degree of selectivity within the adenosine receptor family. For researchers investigating processes where A2B or A3 receptors are prominent, it is recommended to perform direct functional assays to confirm the lack of significant activity.
Q3: Are there any publicly available broad panel screening results (e.g., kinase panel, CEREP panel) for this compound?
As of the latest search, comprehensive off-target screening panel results for this compound are not publicly available. In drug development, such panels are typically used to identify unforeseen interactions with a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The absence of this public data means that researchers should exercise caution and consider performing their own targeted screening if there are concerns about specific off-target effects in their experimental system.
Q4: What are the potential functional consequences of the dual antagonism of A2A and A1 receptors?
The dual antagonism of A2A and A1 receptors may lead to synergistic effects on motor activation.[4] Antagonism of A1 receptors can promote presynaptic dopamine release, while A2A receptor antagonism enhances postsynaptic dopamine signaling.[4] However, this dual activity could also contribute to a more complex pharmacological profile and potential side effects compared to a highly selective A2A antagonist.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with A2A or A1 receptor antagonism. | The phenotype may be mediated by off-target effects on other receptors, enzymes, or ion channels for which public screening data is unavailable. | - Conduct a literature search for known off-target effects of structurally similar compounds.- Perform a targeted screen against a panel of receptors or kinases relevant to the observed phenotype.- Use a structurally distinct A2A/A1 antagonist as a control to see if the phenotype is reproducible. |
| Inconsistent results between different cell lines or tissues. | The expression levels of adenosine receptor subtypes (A1, A2A, A2B, A3) can vary significantly between cell types and tissues. The observed effect might be influenced by the specific receptor repertoire of the experimental system. | - Characterize the expression profile of all four adenosine receptor subtypes in your experimental model using techniques like qPCR or western blotting.- Use selective agonists and antagonists for each receptor subtype to dissect the contribution of each to the overall response. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic properties, metabolism of this compound, or engagement of in vivo specific off-targets could lead to different outcomes. | - Measure the concentration of this compound in the relevant in vivo compartment to ensure adequate target engagement.- Consider potential species differences in receptor pharmacology and drug metabolism.- Evaluate potential off-target effects that may only be apparent in a whole organism context. |
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for various human adenosine receptor subtypes.
| Target | Reported Ki (nM) | Reference |
| Adenosine A2A Receptor | 6.8 - 7.5 | [5][6] |
| Adenosine A1 Receptor | 42 | [5][6] |
| Adenosine A2B Receptor | 230 | [5][6] |
| Adenosine A3 Receptor | 9200 | [5][6] |
Experimental Protocols
Key Experiment: Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general framework for determining the binding affinity of this compound to adenosine receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells expressing the human adenosine receptor of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]-ZM241385 for A2A receptors), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known, non-radioactive antagonist for the target receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
Overcoming JNJ-40255293 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-40255293, focusing on overcoming its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media is expected to be very low.
Q2: In which solvents is this compound known to be soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] Stock solutions are typically prepared in DMSO at concentrations up to 10 mM.[1]
Q3: Are there any established formulations for using this compound in in vivo experiments?
A3: Yes, a common formulation for in vivo studies involves a co-solvent system. One such protocol recommends a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] This approach uses a combination of a primary organic solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween-80), and an aqueous vehicle (saline) to achieve a stable solution suitable for administration.[3]
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent dual antagonist of the adenosine A2A and A1 receptors, with a higher affinity for the A2A receptor.[1][4] In conditions like Parkinson's disease, adenosine A2A receptors are overactive in the basal ganglia, and by blocking these receptors, this compound can help to normalize motor function.[4][5]
Troubleshooting Guide: Overcoming Solubility Issues
Q5: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The troubleshooting workflow below provides a systematic approach to resolving this.
Q6: What specific strategies can I try if simple dilution is not working?
A6: Based on established methods for poorly soluble drugs, you can try the following:
-
Co-solvency : Introduce a water-miscible co-solvent like PEG300, propylene glycol, or ethanol into your aqueous solution.[6][7]
-
Use of Surfactants : Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[6] Common choices include Tween-80 and Pluronic F-68.[6]
-
Complexation : Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, which can enhance their solubility.[8]
Quantitative Data and Formulation Summary
The following table summarizes known solubility information and provides a template for recording experimental results.
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 10 mM | Soluble | [1] |
| In Vivo Formulation | |||
| 10% DMSO | ≥ 5 mg/mL | Clear Solution | [3] |
| 40% PEG300 | |||
| 5% Tween-80 | |||
| 45% Saline | |||
| Experimental Systems | |||
| e.g., PBS (pH 7.4) | User Defined | e.g., Precipitation | User Data |
| e.g., PBS + 0.1% Tween-80 | User Defined | User Observation | User Data |
| e.g., 5% DMSO in Saline | User Defined | User Observation | User Data |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective : To prepare a high-concentration stock solution of this compound.
-
Materials :
-
Procedure :
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh 4.025 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
-
Objective : To prepare a soluble formulation of this compound for animal administration, based on a published method.[3]
-
Materials :
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 5 mg/mL final solution) :
-
Start with 100 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to the mixture in a stepwise manner, vortexing between additions to maintain clarity.
-
The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 5 mg/mL.[3] It is recommended to use this formulation on the same day it is prepared.[3]
-
Signaling Pathway
This compound primarily targets the Adenosine A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. In conditions like Parkinson's disease, dopamine levels are depleted, leading to overactivity of the A2A receptor pathway. This compound blocks this receptor, helping to restore the balance of signaling.
References
- 1. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: JNJ-40255293 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-40255293 in behavioral studies. The information is based on preclinical data for this dual adenosine A2A/A1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] It exhibits a higher affinity for the A2A receptor, with a 7-fold in vitro selectivity over the A1 receptor.[1][2][3] The therapeutic potential, particularly in models of Parkinson's disease, is believed to stem from its ability to modulate dopaminergic signaling.[1][4]
Q2: What are the key binding affinities and in vivo potencies of this compound?
This compound is a high-affinity antagonist. In vitro, it has a binding affinity (Ki) of 6.8 nM for the human A2A receptor and 42 nM for the human A1 receptor.[5] In vivo studies in rats have shown ED50 values of 0.21 mg/kg (p.o.) for A2A receptor occupancy and 2.1 mg/kg (p.o.) for A1 receptor occupancy.[1][2][3] The plasma EC50 for rat brain A2A receptor occupancy is 13 ng/mL.[1][2][3]
Q3: Does this compound directly affect dopamine release?
Microdialysis studies have shown that this compound does not directly affect the release of dopamine or noradrenaline in the prefrontal cortex and striatum of rats.[1][2][3] Instead, its effects are mediated by antagonizing adenosine receptors, which in turn modulate the dopaminergic system.[4]
Q4: What behavioral effects have been observed with this compound in animal models of Parkinson's disease?
In preclinical models of Parkinson's disease, this compound has demonstrated the ability to:
-
Reverse hypolocomotion induced by the dopamine-depleting agent reserpine.[1][2]
-
Potentiate the effects of L-DOPA in rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the nigrostriatal pathway.[1][2]
Q5: What are the observed effects of this compound on wakefulness?
In sleep-wake encephalographic (EEG) studies, this compound has been shown to dose-dependently enhance consolidated waking, which is followed by a delayed compensatory sleep.[1][2][3] The minimum effective oral dose for this effect was 0.63 mg/kg.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent results in haloperidol-induced catalepsy studies.
-
Possible Cause: Variability in the timing of this compound administration relative to the haloperidol challenge.
-
Troubleshooting Step: Ensure a consistent and optimal pre-treatment time with this compound before the haloperidol injection. The required receptor occupancy for efficacy is generally in the 60-90% range, so sufficient time for drug absorption and distribution to the brain is critical.[1][2][3]
-
Possible Cause: The dose of haloperidol may be too high, causing a ceiling effect that is difficult to reverse.
-
Troubleshooting Step: Perform a dose-response curve for haloperidol to determine a dose that induces submaximal catalepsy, allowing for a therapeutic window to observe the reversal effects of this compound.
Issue 2: Lack of potentiation of L-DOPA in the 6-OHDA lesion model.
-
Possible Cause: The dose of this compound may be insufficient to achieve the necessary A2A receptor occupancy.
-
Troubleshooting Step: A dose-response study with this compound should be conducted. Efficacy in this model is associated with a brain A2A receptor occupancy of 60-90%.[1][2][3]
-
Possible Cause: The degree of the 6-OHDA lesion may be too severe, resulting in a loss of striatal neurons where A2A and dopamine D2 receptors are co-localized.
-
Troubleshooting Step: Validate the extent of the lesion using tyrosine hydroxylase (TH) immunohistochemistry. A moderate lesion is often optimal for observing potentiation of L-DOPA.
Issue 3: High variability in locomotor activity assays.
-
Possible Cause: Environmental factors such as lighting, noise, and handling stress can significantly impact locomotor activity.
-
Troubleshooting Step: Acclimate the animals to the testing room and apparatus before the experiment. Maintain consistent environmental conditions across all testing sessions.
-
Possible Cause: The timing of the locomotor activity measurement after drug administration is critical.
-
Troubleshooting Step: Conduct a time-course study to determine the peak effect of this compound on locomotor activity and use this time point for all subsequent experiments.
Data Presentation
Table 1: In Vitro and In Vivo Receptor Occupancy of this compound
| Parameter | Species | Value | Reference |
| A2A Receptor Ki | Human | 7.5 nM | [1] |
| A1 Receptor Ki | Human | 42 nM | [5] |
| A2A Receptor Occupancy ED50 | Rat | 0.21 mg/kg (p.o.) | [1][2][3] |
| A1 Receptor Occupancy ED50 | Rat | 2.1 mg/kg (p.o.) | [1][2][3] |
| Plasma EC50 for A2A Occupancy | Rat | 13 ng/mL | [1][2][3] |
Table 2: Behavioral Effects of this compound in Preclinical Models
| Behavioral Model | Effect of this compound | Species | Reference |
| Haloperidol-induced Catalepsy | Reversal | Rat | [1][2] |
| Haloperidol-induced Hypolocomotion | Reversal | Rat, Mouse | [1][2] |
| Haloperidol-induced Conditioned Avoidance Impairment | Reversal | Rat | [1][2] |
| Apomorphine-induced Agitation | Potentiation | Not Specified | [1][2] |
| Reserpine-induced Hypolocomotion | Reversal | Not Specified | [1][2] |
| L-DOPA Effects in 6-OHDA Lesioned Rats | Potentiation | Rat | [1][2] |
| Sleep-Wake EEG | Enhanced Consolidated Waking | Rat | [1][2][3] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats (General Methodology)
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Vehicle or this compound is administered orally (p.o.).
-
After a pre-determined pre-treatment time (e.g., 60 minutes), haloperidol (e.g., 0.5 mg/kg, s.c.) is administered.
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured.
-
The rat's front paws are placed on a horizontal bar (e.g., 9 cm high).
-
The time it takes for the rat to remove both paws from the bar is recorded, up to a maximum cut-off time (e.g., 180 seconds).
-
-
Data Analysis: The mean descent latency is calculated for each treatment group and time point.
L-DOPA Potentiation in 6-OHDA Lesioned Rats (General Methodology)
-
Surgical Procedure: Unilateral lesion of the nigrostriatal pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Post-Operative Recovery: Animals are allowed to recover for at least two weeks.
-
Drug Administration:
-
Vehicle or this compound is administered orally.
-
After a pre-determined pre-treatment time, a sub-threshold dose of L-DOPA is administered.
-
-
Behavioral Assessment:
-
Rotational behavior (contralateral rotations) is recorded for a specified period (e.g., 90-120 minutes) using an automated rotometer system.
-
-
Data Analysis: The total number of contralateral rotations is quantified for each treatment group.
Mandatory Visualizations
Caption: A2A and D2 receptor signaling pathway in the striatum.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: JNJ-40255293 Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of JNJ-40255293 observed in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual adenosine A2A/A1 receptor antagonist.[1][2] It has a high affinity for the human A2A receptor and demonstrates a 7-fold in vitro selectivity over the human A1 receptor.[1] Its therapeutic potential has been primarily investigated in preclinical models of Parkinson's disease.[1][3]
Q2: What are the most common side effects observed in animal models treated with this compound?
The most prominent side effects are related to its pharmacological activity. In sleep-wake encephalographic (EEG) studies, this compound was shown to dose-dependently increase consolidated waking, which was followed by a delayed compensatory sleep period.[1][3] The minimum effective oral dose for this effect was 0.63 mg/kg.[1][3] Additionally, it can potentiate the agitation induced by dopamine agonists like apomorphine.[1][3]
Q3: Does this compound affect dopamine or noradrenaline release?
No. According to microdialysis studies conducted in rats, this compound did not alter the release of dopamine and noradrenaline in the prefrontal cortex and the striatum.[1][2][3]
Q4: Has this compound shown any pro-motor or anti-cataleptic effects?
Yes. This compound has been shown to reverse motor deficits induced by other agents. It effectively reversed catalepsy, hypolocomotion, and conditioned avoidance impairment induced by the dopamine D2 antagonist haloperidol in rats.[1][3] It also reversed hypolocomotion caused by the dopamine-depleting agent reserpine.[1][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in animal activity and wakefulness. | This is a known pharmacodynamic effect of this compound as an adenosine A2A/A1 receptor antagonist. | - Be aware that the minimum effective dose for wakefulness-promoting effects is 0.63 mg/kg (p.o.) in rats.[1][3]- Schedule experiments to account for potential hyperactivity.- Consider the timing of dosing in relation to behavioral assessments. |
| Exaggerated response to dopamine agonists (e.g., apomorphine). | This compound potentiates the effects of dopamine agonists.[1][3] | - If co-administering with a dopamine agonist, consider reducing the dose of the agonist to avoid excessive agitation or other adverse effects.- Carefully monitor animals for signs of hyperactivity or distress. |
| Reversal of effects from dopamine antagonists (e.g., haloperidol). | This compound's mechanism of action counteracts the effects of dopamine D2 antagonists.[1][3] | - This is an expected outcome. If the experimental goal is to maintain the effects of a dopamine antagonist, co-administration with this compound is not recommended. |
| No direct change in striatal dopamine levels post-administration. | This compound does not directly induce the release of dopamine.[1][2][3] | - This is consistent with published findings. The compound's efficacy in Parkinson's models is believed to be through modulation of the signaling pathway downstream of dopamine receptors.[4] |
Quantitative Data Summary
In Vitro and In Vivo Potency and Selectivity
| Parameter | Species/System | Value | Reference |
| Affinity (Ki) for A2A Receptor | Human | 7.5 nM | [1] |
| In Vitro Selectivity | Human A2A vs. A1 | 7-fold | [1] |
| In Vivo ED50 (A2A Receptor Occupancy) | Rat (brain) | 0.21 mg/kg (p.o.) | [1][3] |
| In Vivo ED50 (A1 Receptor Occupancy) | Rat (brain) | 2.1 mg/kg (p.o.) | [1][3] |
| Plasma EC50 (A2A Receptor Occupancy) | Rat (brain) | 13 ng/mL | [1][3] |
| Minimum Effective Dose (Sleep-Wake Effect) | Rat | 0.63 mg/kg (p.o.) | [1][3] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: this compound is administered orally (p.o.). Haloperidol (e.g., 0.5 mg/kg) is administered subcutaneously (s.c.) 30 minutes after the test compound.
-
Catalepsy Assessment: Catalepsy is measured at various time points post-haloperidol administration (e.g., 30, 60, 90, and 120 minutes). The "bar test" is commonly used, where the rat's forepaws are placed on a horizontal bar. The time taken for the rat to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Endpoint: A significant reduction in the time spent on the bar in the this compound treated group compared to the vehicle-treated, haloperidol-challenged group indicates reversal of catalepsy.
Sleep-Wake EEG Studies in Rats
-
Animals: Male Wistar rats surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers and cables.
-
Drug Administration: this compound is administered orally at the beginning of the light or dark cycle.
-
Data Recording: Continuous EEG and EMG recordings are taken for a set period (e.g., 24 hours) post-dosing.
-
Data Analysis: Recordings are scored in epochs (e.g., 10-second) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. The duration of each state is quantified over time.
-
Endpoint: A significant increase in the time spent in wakefulness and a subsequent increase in sleep (compensatory sleep) compared to vehicle-treated animals.
Visualizations
Caption: Mechanism of this compound as an A2A receptor antagonist.
Caption: Workflow for assessing this compound in a rat catalepsy model.
Caption: Relationship between this compound administration and key side effects.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in JNJ-40255293 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving JNJ-40255293.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors, with a higher affinity for the A2A receptor.[1][2][3] It is being investigated for its therapeutic potential in Parkinson's disease.[1][2][3] Its mechanism of action does not involve direct alteration of dopamine or noradrenaline release but rather the modulation of dopaminergic signaling by reversing the effects of dopamine D2 receptor antagonists (like haloperidol) and potentiating the effects of dopamine agonists (like L-DOPA).[1][2][3]
Q2: What are the key in vitro and in vivo characteristics of this compound?
This compound is a high-affinity antagonist at the human A2A receptor.[1][2][3] Key quantitative data for this compound are summarized in the table below.
Q3: In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in several preclinical models of Parkinson's disease, including:
-
Reversal of haloperidol-induced catalepsy and hypolocomotion in rats and mice.[1][2][3]
-
Potentiation of L-DOPA effects in rodent models of Parkinson's disease.[1][2][3]
-
Reversal of hypolocomotion induced by the dopamine-depleting agent reserpine.[1][2][3]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in binding affinity (Ki) or functional assay (IC50) results.
| Potential Cause | Troubleshooting Step |
| Compound Solubility and Stability | Ensure this compound is fully dissolved. It is soluble in DMSO.[4] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[5][6] |
| Assay Conditions | Maintain consistent assay conditions (e.g., temperature, pH, incubation time, cell density, radioligand concentration) across all experiments. |
| Cell Line Integrity | Regularly check cell lines for mycoplasma contamination and verify receptor expression levels. Passage number can affect receptor expression and signaling. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions. |
Issue 2: Inconsistent results in cell-based functional assays (e.g., cAMP accumulation).
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells can exhibit altered signaling responses. |
| Agonist Concentration | Use a consistent and appropriate concentration of the agonist used to stimulate the A2A receptor. The EC50 or EC80 concentration is typically used. |
| Assay Reagents | Check the quality and expiration dates of all assay reagents, including cell culture media, buffers, and detection reagents. |
In Vivo Experiments
Issue 3: High variability in behavioral outcomes (e.g., reversal of catalepsy).
| Potential Cause | Troubleshooting Step |
| Drug Administration | Ensure accurate and consistent oral gavage (p.o.) or other administration routes. Variability in administration technique can lead to differences in drug absorption and bioavailability. |
| Animal Handling and Stress | Handle animals gently and consistently to minimize stress, which can significantly impact behavioral readouts. Acclimate animals to the experimental room and procedures. |
| Timing of Behavioral Testing | Adhere to a strict timeline for drug administration and behavioral testing, as the pharmacokinetic profile of this compound will dictate its peak efficacy. |
| Baseline Behavioral Differences | Assess baseline motor activity or cataleptic scores before drug administration to account for individual animal differences. |
| Environmental Factors | Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) in the testing facility. |
Issue 4: Unexpected off-target effects or toxicity.
| Potential Cause | Troubleshooting Step |
| Dose Selection | Ensure the dose of this compound is within the therapeutic range established in preclinical studies. High doses may lead to off-target effects due to its secondary antagonism of the A1 receptor. |
| Vehicle Effects | Always include a vehicle-treated control group to distinguish the effects of the compound from those of the vehicle. |
| Animal Health | Monitor animal health throughout the study for any signs of toxicity (e.g., weight loss, changes in grooming, abnormal posture). |
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Activities of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Human Adenosine A2A | 7.5[1][2][3] | Antagonist |
| Human Adenosine A1 | 42[6] | Antagonist |
| Human Adenosine A2B | 230[6] | Weaker Antagonist |
| Human Adenosine A3 | 9200[6] | Weaker Antagonist |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats
| Parameter | Value |
| ED50 for A2A Receptor Occupancy (p.o.) | 0.21 mg/kg[1][2][3] |
| ED50 for A1 Receptor Occupancy (p.o.) | 2.1 mg/kg[1][2][3] |
| Plasma EC50 for A2A Receptor Occupancy | 13 ng/mL[1][2][3] |
| Minimum Effective Dose (EEG waking, p.o.) | 0.63 mg/kg[1][2][3] |
Experimental Protocols
Protocol 1: Reversal of Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of this compound to reverse catalepsy induced by the dopamine D2 receptor antagonist haloperidol.
Materials:
-
This compound
-
Haloperidol
-
Vehicle (e.g., 20% Captisol)
-
Male Wistar rats (200-250g)
-
Catalepsy bar (horizontal bar raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle orally (p.o.).
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, s.c. or i.p.).
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess catalepsy.
-
To measure catalepsy, gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set, at which point the rat is returned to its home cage.
Protocol 2: Potentiation of L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats
Objective: To evaluate the ability of this compound to enhance the motor effects of L-DOPA in a rat model of Parkinson's disease.
Materials:
-
This compound
-
L-DOPA/Benserazide
-
6-hydroxydopamine (6-OHDA) lesioned rats (unilateral lesion of the nigrostriatal pathway)
-
Vehicle
-
Automated rotometer bowls
Procedure:
-
Acclimate the 6-OHDA lesioned rats to the rotometer bowls.
-
Administer this compound or vehicle orally (p.o.).
-
After a specified pretreatment time (e.g., 60 minutes), administer a sub-threshold dose of L-DOPA/Benserazide.
-
Immediately place the rats in the rotometer bowls and record the number of full contralateral rotations for a set period (e.g., 90-120 minutes).
-
Data is typically expressed as net contralateral rotations per minute.
Mandatory Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
Troubleshooting inconsistent results with JNJ-40255293
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-40255293.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors. It exhibits a higher affinity for the A2A receptor.[1][2][3][4] Its primary mechanism of action is the blockade of these receptors, which are G-protein coupled receptors (GPCRs). In the central nervous system, particularly in the basal ganglia, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons. By antagonizing the A2A receptor, this compound can modulate dopaminergic signaling, which is a key therapeutic target in Parkinson's disease.[2][3]
Q2: What are the common applications of this compound in research?
This compound is primarily used in preclinical research for neurodegenerative disorders, with a strong focus on Parkinson's disease.[2][3][4] It is often used in models of Parkinson's to investigate its potential to improve motor symptoms. Additionally, its effects on wakefulness and sleep have been studied.[2][3]
Q3: What are the key in vitro and in vivo parameters of this compound?
Key parameters for this compound are summarized in the tables below.
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| Adenosine A2A | 7.5[2][3] |
| Adenosine A1 | 42[1] |
| Adenosine A2B | 230[1] |
| Adenosine A3 | 9200[1] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Value | Species |
| ED50 (A2A Receptor Occupancy) | 0.21 mg/kg (p.o.) | Rat |
| ED50 (A1 Receptor Occupancy) | 2.1 mg/kg (p.o.) | Rat |
| Plasma EC50 (A2A Receptor Occupancy) | 13 ng/mL | Rat[2][3] |
| Minimum Effective Dose (Wakefulness) | 0.63 mg/kg (p.o.) | Rat[2][3] |
Troubleshooting Inconsistent Results
Q4: I am observing high variability in my cell-based assays with this compound. What are the potential causes and solutions?
High variability in cell-based assays can stem from several factors. Below is a troubleshooting guide to address common issues.
Troubleshooting Guide: Inconsistent Results in Cell-Based Assays
| Potential Cause | Suggested Solution |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Inconsistent Cell Seeding Density | Use a precise cell counting method (e.g., automated cell counter) to ensure uniform cell seeding density across all wells. |
| Compound Solubility and Stability | This compound is soluble in DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Incomplete Antagonist Incubation | Ensure sufficient pre-incubation time with this compound to allow for receptor binding equilibrium before adding the agonist. This time may need to be optimized for your specific cell line and assay conditions. |
| Agonist Concentration | Use a consistent and appropriate concentration of the adenosine receptor agonist. The EC50 or EC80 concentration is often used to ensure a robust and reproducible response that can be effectively antagonized. |
| Assay Reagent Variability | Use reagents from the same lot number whenever possible. If using different lots, perform bridging experiments to ensure consistency. Prepare fresh assay buffers and solutions for each experiment. |
Q5: My in vivo results with this compound are not reproducible. What should I check?
In vivo experiments introduce additional layers of complexity. Here are some factors to consider for improving reproducibility.
Troubleshooting Guide: Inconsistent In Vivo Results
| Potential Cause | Suggested Solution |
| Compound Formulation and Administration | Ensure a consistent and appropriate vehicle is used for this compound administration. For oral administration (p.o.), ensure accurate dosing and consider factors like food intake that can affect absorption. |
| Animal Strain, Age, and Sex | Use animals of the same strain, age, and sex to minimize biological variability. Report these details in your experimental records. |
| Timing of Behavioral Testing | Conduct behavioral assessments at a consistent time relative to compound administration to account for the pharmacokinetic profile of this compound. |
| Environmental Factors | Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) in the animal facility, as these can influence behavioral outcomes. |
| Habituation and Handling | Ensure all animals are properly habituated to the experimental procedures and handled consistently to minimize stress-induced variability. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A2A Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A2A receptor.
Materials:
-
Cell membranes expressing the human adenosine A2A receptor
-
[3H]-ZM241385 (or another suitable A2A selective radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes in assay buffer to the desired concentration.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Assay buffer
-
This compound or vehicle (for total binding)
-
A non-selective antagonist (for non-specific binding)
-
Radioligand
-
Cell membranes
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This protocol provides a general framework for a cAMP assay to measure the functional antagonism of this compound at the A2A receptor.
Materials:
-
Cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells)
-
This compound
-
An adenosine A2A receptor agonist (e.g., NECA)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Stimulation buffer
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate medium until they reach the desired confluency.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the cell culture medium and add the this compound dilutions to the cells.
-
Pre-incubate for a sufficient time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a time optimized to produce a robust cAMP signal (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.
-
Visualizations
References
- 1. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
JNJ-40255293 A1 receptor antagonist activity concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-40255293, a potent dual adenosine A2A/A1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, dual antagonist of the adenosine A2A and A1 receptors. It exhibits a higher affinity for the A2A receptor compared to the A1 receptor.[1][[“]][3] Its mechanism of action involves blocking the signaling pathways of both these receptors, which are G-protein coupled receptors that have opposing effects on the second messenger cyclic AMP (cAMP).
Q2: What is the selectivity profile of this compound?
This compound is most potent at the A2A receptor, followed by the A1 receptor. It shows significantly weaker affinity for the A2B and A3 adenosine receptors.[1] This makes it a valuable tool for studying the combined effects of A2A and A1 receptor blockade.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For short-term storage, it is recommended to keep the compound at 0 - 4°C for days to weeks. For long-term storage, it should be stored at -20°C for months to years.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or unexpected results in cAMP assays.
-
Possible Cause 1: Dual A1/A2A Receptor Antagonism.
-
Explanation: Adenosine A1 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Conversely, A2A receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. As this compound antagonizes both, the net effect on cAMP can be complex and dependent on the relative expression and activation of A1 and A2A receptors in your specific cell type or tissue.
-
Troubleshooting Steps:
-
Characterize the expression levels of both A1 and A2A receptors in your experimental system using techniques like qPCR or western blotting.
-
Use selective agonists for A1 and A2A receptors to understand the dominant signaling pathway in your system before introducing this compound.
-
Consider using cell lines that express only one of the receptor subtypes to dissect the individual effects of this compound on A1 and A2A signaling.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Explanation: The concentration of agonist used to stimulate the receptors and the incubation time can significantly impact the observed effect of the antagonist.
-
Troubleshooting Steps:
-
Perform a full agonist dose-response curve to determine the EC50 and EC80 values for your chosen agonist.
-
When testing this compound, use an agonist concentration at or near the EC80 to ensure a robust signal that can be effectively antagonized.
-
Optimize the incubation time with this compound to ensure it reaches equilibrium with the receptors before adding the agonist.
-
-
Issue 2: Low potency or efficacy observed in functional assays.
-
Possible Cause: Solubility and Stability Issues.
-
Explanation: Although soluble in DMSO, this compound may precipitate in aqueous assay buffers, leading to a lower effective concentration. The compound's stability in solution over time might also be a factor.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in DMSO for each experiment.
-
When diluting into aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions.
-
Visually inspect for any precipitation after dilution. If observed, consider using a different buffer or adding a small amount of a non-ionic surfactant like Tween-80.
-
-
In Vivo Experiments
Issue 1: Variability in behavioral responses in animal models.
-
Possible Cause 1: Pharmacokinetics and Brain Penetration.
-
Explanation: The dose and route of administration will influence the concentration of this compound in the brain and the subsequent receptor occupancy.
-
Troubleshooting Steps:
-
Refer to published in vivo studies for appropriate dosing ranges. For example, oral administration in rats has shown ED50 values of 0.21 mg/kg for A2A and 2.1 mg/kg for A1 receptor occupancy.[[“]][4]
-
Consider the timing of the behavioral test relative to compound administration to coincide with peak plasma and brain concentrations. The plasma EC50 for rat brain A2A receptor occupancy is reported to be 13 ng/mL.[[“]][4]
-
If possible, conduct pharmacokinetic studies to determine the brain-to-plasma ratio of this compound in your specific animal model and administration paradigm.
-
-
-
Possible Cause 2: Interaction with Dopaminergic Systems.
-
Explanation: Adenosine A2A receptors are highly expressed in brain regions rich in dopamine receptors, and there is significant crosstalk between these two systems. This compound has been shown to potentiate the effects of dopamine agonists like apomorphine and L-DOPA.[1][[“]]
-
Troubleshooting Steps:
-
Be aware of the potential for this compound to modulate dopaminergic signaling when interpreting behavioral data.
-
In studies where dopaminergic effects are not the primary focus, consider using appropriate controls to account for these interactions.
-
This compound did not directly affect dopamine and noradrenaline release in the prefrontal cortex and striatum in microdialysis studies.[1][[“]]
-
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A2A | 6.8[1] |
| A1 | 42[1] |
| A2B | 230[1] |
| A3 | 9200[1] |
Table 2: In Vivo Receptor Occupancy of this compound in Rats (Oral Administration)
| Receptor Subtype | ED50 (mg/kg) |
| Brain A2A | 0.21[[“]][4] |
| Brain A1 | 2.1[[“]][4] |
Experimental Protocols
1. Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the target adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]XAC for A1, [3H]ZM241385 for A2A).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
-
Methodology:
-
In a multi-well plate, add a constant amount of cell membranes to each well.
-
Add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of this compound to the experimental wells. Add buffer to the total binding wells and the non-specific binding control to the non-specific binding wells.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (General Protocol)
-
Objective: To assess the functional antagonist activity of this compound at adenosine A1 and A2A receptors.
-
Materials:
-
Cells expressing the target adenosine receptor.
-
A selective agonist for the target receptor (e.g., NECA).
-
This compound.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Methodology:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add increasing concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (typically the EC80) to stimulate the cells and incubate for a further period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP production as a function of the this compound concentration.
-
Determine the IC50 value of this compound by non-linear regression analysis.
-
Visualizations
Caption: Opposing signaling pathways of Adenosine A1 and A2A receptors and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical troubleshooting approach for in vitro experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting JNJ-40255293 dose to avoid motor agitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-40255293. The following information is intended for research scientists and drug development professionals to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[[“]][2][3][4] It exhibits a higher affinity for the A2A receptor compared to the A1 receptor.[[“]][2][4] In preclinical studies, it has been investigated for its potential therapeutic effects in models of Parkinson's disease.[[“]][2][3][4]
Q2: What is the known interaction between this compound and dopamine agonists like apomorphine?
A2: Preclinical studies have shown that this compound can potentiate the motor agitation and stereotyped behaviors induced by the dopamine agonist apomorphine.[[“]][2][4] This is consistent with its mechanism of action, as A2A receptor antagonists can enhance dopamine D2 receptor-mediated signaling.
Q3: Are there any known off-target effects of this compound?
A3: this compound demonstrates weaker affinity for adenosine A2B and A3 receptors.[4]
Troubleshooting Guide: Adjusting this compound Dose to Avoid Motor Agitation
A common challenge observed in preclinical studies is the emergence of motor agitation when this compound is co-administered with dopamine agonists. This guide provides a systematic approach to mitigate this side effect.
Problem: Observed motor agitation, stereotypy, or excessive locomotor activity in animal subjects.
Step 1: Confirm the Behavior
-
Behavioral Assessment: The first step is to quantitatively confirm and characterize the motor agitation. This can be achieved using standardized behavioral tests such as the Open Field Test and specific scoring of stereotyped behaviors.
-
Experimental Protocol: A detailed protocol for assessing apomorphine-induced motor agitation is provided in the "Experimental Protocols" section below. This involves scoring specific behaviors like sniffing, gnawing, and locomotor patterns.
Step 2: Dose-Response Analysis
-
Hypothesis: The potentiation of dopamine agonist-induced motor agitation by this compound is likely dose-dependent.
-
Action: Conduct a dose-response study to identify a dose of this compound that maintains the desired therapeutic effect while minimizing motor agitation.
-
Recommendation: Based on preclinical data, consider a dose range for this compound that achieves a lower receptor occupancy. The therapeutic effects in rat models of Parkinson's disease were generally observed at A2A receptor occupancies of 60-90%.[[“]][2] A lower occupancy may reduce the potentiation of dopaminergic side effects.
Step 3: Adjust Dopamine Agonist Dose
-
Hypothesis: The motor agitation is a result of the synergistic effect between this compound and the dopamine agonist.
-
Action: If reducing the this compound dose is not feasible or compromises the primary outcome, consider reducing the dose of the co-administered dopamine agonist (e.g., apomorphine).
-
Recommendation: Perform a dose-response analysis for the dopamine agonist in the presence of a fixed, effective dose of this compound to find a combination that minimizes motor agitation.
Step 4: Temporal Separation of Dosing
-
Hypothesis: The peak plasma concentrations of this compound and the dopamine agonist may coincide, leading to an exaggerated pharmacological effect.
-
Action: Investigate if altering the timing of administration for each compound can mitigate the motor agitation.
-
Recommendation: Stagger the administration of this compound and the dopamine agonist. The optimal timing will depend on the pharmacokinetic profiles of both compounds in the specific animal model.
Data Presentation
Table 1: Preclinical Dosing Information for this compound in Rats
| Parameter | Dose/Concentration | Species | Effect | Reference |
| A2A Receptor Occupancy (ED50) | 0.21 mg/kg, p.o. | Rat | In vivo receptor occupancy | [[“]][2] |
| A1 Receptor Occupancy (ED50) | 2.1 mg/kg, p.o. | Rat | In vivo receptor occupancy | [[“]][2] |
| Minimum Effective Dose (Wakefulness) | 0.63 mg/kg, p.o. | Rat | Dose-dependently enhanced consolidated waking | [[“]][2] |
| Plasma EC50 (A2A Occupancy) | 13 ng/mL | Rat | Plasma concentration for 50% A2A receptor occupancy | [[“]][2] |
| Effective Receptor Occupancy Range | 60-90% | Rat | General range for efficacy in Parkinson's disease models | [[“]][2] |
Experimental Protocols
1. Protocol for Assessment of Apomorphine-Induced Motor Agitation and Stereotypy in Rats
This protocol is designed to quantify motor agitation and stereotyped behaviors induced by apomorphine, and to assess the modulatory effects of this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.
-
Drug Preparation:
-
Apomorphine HCl: Dissolve in 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. Prepare fresh on the day of the experiment. A typical dose to induce stereotypy is in the range of 0.5-5.0 mg/kg, s.c.[5][6]
-
This compound: Formulate as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration (p.o.).
-
-
Experimental Procedure:
-
Administer this compound or vehicle orally at the desired dose.
-
After a specific pretreatment time (e.g., 60 minutes), administer apomorphine or vehicle subcutaneously.
-
Immediately place the animal in an open field arena (e.g., 40 x 40 x 40 cm).
-
Record locomotor activity and stereotyped behaviors for a period of 60-120 minutes.
-
-
Behavioral Scoring:
-
Locomotor Activity: Use an automated activity monitoring system to measure total distance traveled, time spent mobile, and entries into the center zone of the open field.
-
Stereotyped Behavior: At regular intervals (e.g., every 5 minutes), score the intensity of stereotyped behaviors using a rating scale. A trained observer, blind to the treatment groups, should perform the scoring.
-
Table 2: Stereotypy Rating Scale
| Score | Behavior |
| 0 | Asleep or stationary |
| 1 | Active, but no stereotyped behavior |
| 2 | Repetitive head movements, sniffing |
| 3 | Continuous sniffing, periodic licking of the cage floor or walls |
| 4 | Continuous licking or gnawing of the cage |
| 5 | Continuous licking or gnawing of the cage with periodic biting |
| 6 | Continuous biting of the cage |
-
Data Analysis: Analyze locomotor activity data and stereotypy scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Mandatory Visualization
Caption: Adenosine-Dopamine Signaling Pathway in the Striatum.
Caption: Workflow for Adjusting this compound Dose.
References
- 1. consensus.app [consensus.app]
- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The motor response to repeated apomorphine administration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reexamination of apomorphine induced stereotypy in the rat in light of self administration experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: JNJ-40255293 vs. Istradefylline in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of two adenosine A₂A receptor antagonists, JNJ-40255293 and istradefylline, in the context of Parkinson's disease (PD) models. While istradefylline is an approved adjunctive treatment for PD, this compound is a novel compound with a distinct receptor binding profile. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to Adenosine A₂A Receptor Antagonism in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. While levodopa (L-DOPA) remains the cornerstone of symptomatic treatment, its long-term use is associated with motor complications. Non-dopaminergic therapeutic strategies are therefore of high interest.
Adenosine A₂A receptors are highly expressed in the basal ganglia, particularly in the striatum, a key region for motor control.[1][2] In the striatum, A₂A receptors are co-localized with dopamine D₂ receptors on medium spiny neurons of the indirect pathway.[3] Activation of A₂A receptors antagonizes the function of D₂ receptors, thus exacerbating the motor deficits caused by dopamine depletion.[1][3] Consequently, antagonists of the A₂A receptor are expected to restore motor function by releasing this "brake" on dopaminergic signaling.[1][3]
Istradefylline is a selective adenosine A₂A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease experiencing "OFF" episodes.[4] This compound is a novel antagonist with high affinity for the A₂A receptor and a notable secondary affinity for the adenosine A₁ receptor.[5] This dual activity may offer a different therapeutic profile.
Comparative Quantitative Data
The following tables summarize the key quantitative data comparing this compound and istradefylline.
Table 1: Comparative Receptor Binding Affinities
| Compound | Human A₂A Ki (nM) | Human A₁ Ki (nM) | A₁/A₂A Selectivity Ratio |
| This compound | 7.5 | 53 | 7.1 |
| Istradefylline | 2.2 | 150 | 68.2 |
Data sourced from Atack et al., 2014.[5] Note: A higher selectivity ratio indicates greater selectivity for the A₂A receptor over the A₁ receptor.
Table 2: Comparative Efficacy in Preclinical Parkinson's Disease Models
| Model | Species | Compound | Key Findings |
| Haloperidol-Induced Catalepsy | Rat | This compound | Dose-dependently reversed catalepsy.[5] |
| Istradefylline | Effective in reversing catalepsy.[6] | ||
| Reserpine-Induced Hypolocomotion | Rat | This compound | Reversed hypolocomotion.[5] |
| Istradefylline | Reversed hypokinesia.[6] | ||
| 6-OHDA-Lesioned | Rat | This compound | Potentiated the effects of L-DOPA.[5] |
| Istradefylline | Potentiated the effects of sub-optimal doses of L-DOPA.[7] |
Note: While direct head-to-head quantitative data from the same studies is limited in the public domain, the available literature indicates both compounds are active in these standard preclinical models.
Signaling Pathways
The therapeutic effects of this compound and istradefylline are mediated through their interaction with specific G protein-coupled receptors in the basal ganglia.
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate this compound and istradefylline are provided below.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D₂ receptor antagonist, haloperidol, which mimics the motor rigidity seen in Parkinson's disease.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[8]
-
Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose typically ranging from 0.5 to 1 mg/kg.[8][9]
-
Drug Administration: The test compound (this compound or istradefylline) or vehicle is administered orally (p.o.) or i.p. at various time points before or after haloperidol administration.
-
Assessment of Catalepsy: Catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.[10]
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and compared to the vehicle-treated group.
Reserpine-Induced Hypolocomotion in Rodents
Reserpine depletes monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals, leading to a state of akinesia and hypolocomotion that serves as a model for Parkinsonian motor deficits.
Protocol:
-
Animals: Mice or rats are used.
-
Induction of Hypolocomotion: Reserpine is administered subcutaneously (s.c.) or i.p. at doses ranging from 1 to 5 mg/kg.[11]
-
Drug Administration: The test compound or vehicle is administered at a specified time after reserpine injection.
-
Assessment of Locomotor Activity: Locomotor activity is measured using an open-field arena equipped with automated activity monitors (e.g., photobeam breaks). Parameters such as total distance traveled, and time spent mobile are recorded over a defined period.
-
Data Analysis: The locomotor activity counts or distance traveled are compared between the different treatment groups.
6-Hydroxydopamine (6-OHDA) Model in Rats
This is a widely used neurotoxicant-based model that selectively destroys dopaminergic neurons in the nigrostriatal pathway, closely mimicking the pathology of Parkinson's disease.
Protocol:
-
Animals: Rats are typically used.
-
Surgical Procedure: Under anesthesia, a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle or the striatum.[1][12] This creates a lesion on one side of the brain.
-
Behavioral Assessment (Post-lesion):
-
Drug-Induced Rotations: To confirm the lesion, rats are challenged with a dopamine agonist like apomorphine, which induces contralateral rotations (away from the lesioned side). The number of rotations over a set time is counted.
-
L-DOPA Potentiation: The ability of the test compound to enhance the therapeutic effect of L-DOPA is assessed. A sub-optimal dose of L-DOPA is administered, with or without the test compound, and the resulting rotational behavior (contralateral) is measured. An increase in rotations in the co-administration group indicates potentiation.
-
-
Data Analysis: The number of rotations is compared across treatment groups.
Discussion and Conclusion
Both this compound and istradefylline demonstrate efficacy in well-established preclinical models of Parkinson's disease, consistent with their mechanism of action as adenosine A₂A receptor antagonists.
Istradefylline exhibits high selectivity for the A₂A receptor over the A₁ receptor.[6] Its efficacy in reversing motor deficits in animal models has translated to the clinical setting, where it is used to reduce "OFF" time in patients treated with levodopa.[4]
This compound is a potent A₂A receptor antagonist with the additional characteristic of being a moderately potent A₁ receptor antagonist.[5] This dual antagonism could potentially offer a different therapeutic profile. Antagonism of A₁ receptors has been suggested to promote the release of other neurotransmitters, which might contribute to its overall effect. The preclinical data for this compound shows robust activity in reversing motor deficits and potentiating the effects of L-DOPA, with an efficacy that appears comparable to istradefylline in the models where they have been directly compared.[5]
References
- 1. Frontiers | Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function [frontiersin.org]
- 2. Anatomy of adenosine A2A receptors in brain: morphological substrates for integration of striatal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of L-DOPA and dopamine agonists in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Istradefylline in Parkinsonâs Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials [e-jmd.org]
- 7. Adenosine A₂A-receptor antagonist istradefylline enhances the motor response of L-DOPA without worsening dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor blockade attenuates excitotoxicity in rat striatal medium spiny neurons during an ischemic-like insult - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Metabotropic glutamate receptor mRNA expression in the basal ganglia of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition by adenosine A2A receptors of NMDA but not AMPA currents in rat neostriatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-40255293 and SCH-58261 Selectivity for Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent adenosine receptor antagonists, JNJ-40255293 and SCH-58261. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs. All quantitative data is supported by cited experimental evidence.
Introduction
This compound and SCH-58261 are both antagonists of the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Consequently, A2AR antagonists are valuable research tools and potential therapeutic agents for conditions such as Parkinson's disease and cancer. While both compounds target the A2AR, their selectivity profiles across other adenosine receptor subtypes differ significantly, influencing their potential applications and off-target effects. This compound is characterized as a dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] In contrast, SCH-58261 is recognized as a potent and highly selective A2A receptor antagonist.[4][5][6][7]
Quantitative Selectivity Profile
The binding affinities of this compound and SCH-58261 for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are summarized in the table below. The data, presented as inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values, have been compiled from various radioligand binding and functional assays.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity Fold (vs. A2A) |
| This compound | A2A | 6.8 - 7.5[8][9] | 6.5[10] | - |
| A1 | 42[8] | 48[10] | 6 - 7[1][2][8] | |
| A2B | 230[8] | - | ~34 | |
| A3 | 9200[8] | - | ~1353 | |
| SCH-58261 | A2A | 1.3 - 4[4][6][11] | 15[5] | - |
| A1 | 287 - 420.7 | - | ~221 - 323[4][5] | |
| A2B | 5000 | - | ~3846 | |
| A3 | >10000 | - | >7692 |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. The selectivity fold is calculated by dividing the Ki or IC50 for a given receptor subtype by the Ki or IC50 for the A2A receptor.
Experimental Protocols
The binding affinities and functional activities presented in this guide were primarily determined using the following experimental methodologies:
Radioligand Binding Assays
These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand and varying concentrations of the unlabeled test compound (this compound or SCH-58261).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Specific Radioligands Used:
cAMP Accumulation Assays
These functional assays measure the ability of a compound to antagonize the effect of an agonist on the production of cyclic adenosine monophosphate (cAMP), a second messenger in the A2A receptor signaling pathway.
-
General Protocol:
-
Cell Culture: Cells expressing the A2A receptor are cultured in appropriate media.
-
Incubation: The cells are incubated with the test compound (this compound or SCH-58261) followed by stimulation with an A2A receptor agonist (e.g., NECA).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
-
Signaling Pathways and Experimental Workflow
Adenosine A2A and A1 Receptor Signaling Pathways
The differential selectivity of this compound and SCH-58261 has important implications for their effects on downstream signaling. The A2A receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cAMP levels.[15][16] In contrast, the A1 receptor is coupled to a Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Caption: Adenosine A2A and A1 receptor signaling pathways and the points of intervention for this compound and SCH-58261.
Experimental Workflow for Determining Antagonist Selectivity
The following diagram illustrates a typical workflow for comparing the selectivity of adenosine receptor antagonists.
Caption: A generalized experimental workflow for the determination and comparison of antagonist selectivity at adenosine receptors.
Conclusion
The choice between this compound and SCH-58261 as a research tool should be guided by the specific experimental question. SCH-58261, with its high selectivity for the A2A receptor, is the preferred compound for studies aiming to isolate the effects of A2A receptor blockade with minimal confounding effects from other adenosine receptor subtypes.[4][5][6][7] Conversely, this compound's dual antagonism of A2A and A1 receptors makes it a suitable tool for investigating the combined roles of these two receptors or for in vivo studies where this dual activity may be of therapeutic interest.[1][2][8] Researchers should carefully consider the selectivity profiles presented in this guide to make an informed decision for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Signaling through A1 Receptors Inhibits Chemosensitive Neurons in the Retrotrapezoid Nucleus | eNeuro [eneuro.org]
- 8. ahajournals.org [ahajournals.org]
- 9. innoprot.com [innoprot.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unife.it [iris.unife.it]
A Comparative In Vivo Efficacy Analysis: JNJ-40255293 and Preladenant
An objective guide for researchers and drug development professionals on the preclinical and clinical efficacy of two prominent adenosine A₂A receptor antagonists.
This guide provides a comprehensive comparison of the in vivo efficacy of JNJ-40255293 and preladenant, two adenosine A₂A receptor antagonists investigated for their therapeutic potential, particularly in the context of Parkinson's disease. While both compounds target the same receptor, their pharmacological profiles and documented in vivo effects exhibit notable differences. This analysis is based on a compilation of data from preclinical animal models and human clinical trials.
Quantitative Efficacy and Pharmacological Profile
The following tables summarize the key quantitative data for this compound and preladenant, offering a side-by-side comparison of their binding affinities, in vivo receptor occupancy, and efficacy in various preclinical models of Parkinson's disease.
Table 1: Pharmacological Profile
| Parameter | This compound | Preladenant |
| Target(s) | Dual Adenosine A₂A/A₁ Receptor Antagonist | Selective Adenosine A₂A Receptor Antagonist |
| Human A₂A Receptor Affinity (Ki) | 7.5 nM[1][2][3][4] | 1.1 nM[5][6] |
| In Vitro Selectivity (A₂A vs. A₁) | 7-fold[1][2][3][4] | >1000-fold[5] |
| In Vivo A₂A Receptor Occupancy (ED₅₀, rat brain) | 0.21 mg/kg p.o.[1][2][3][4] | Not explicitly stated in provided results |
| In Vivo A₁ Receptor Occupancy (ED₅₀, rat brain) | 2.1 mg/kg p.o.[1][2][3][4] | Not applicable |
| Plasma EC₅₀ for A₂A Occupancy (rat brain) | 13 ng/mL[1][2][3][4] | Not explicitly stated in provided results |
Table 2: In Vivo Efficacy in Preclinical Models
| Animal Model & Endpoint | This compound | Preladenant |
| Haloperidol-Induced Catalepsy (Rats) | Reverses catalepsy[1][2] | Dose-dependently attenuates catalepsy (significant at 0.3 and 1 mg/kg)[6] |
| Haloperidol-Induced Hypolocomotion (Rats/Mice) | Reverses hypolocomotion[1][2] | Not explicitly stated in provided results |
| Reserpine-Induced Hypolocomotion (Rats) | Reverses hypolocomotion[1][2][4] | Not explicitly stated in provided results |
| CGS-21680-Induced Hypolocomotion (Rats) | Not explicitly stated in provided results | Significantly reduces hypolocomotion (at 0.1 mg/kg)[6] |
| L-DOPA Potentiation (6-OHDA-lesioned rats) | Potentiates the effects of L-DOPA[1][2][4] | Potentiates the effects of L-DOPA (at 0.1 mg/kg p.o.)[3] |
| Apomorphine-Induced Agitation | Potentiates agitation[1][2][4] | Not explicitly stated in provided results |
| Sleep-Wake EEG (Rats) | Dose-dependently enhances consolidated waking (MED: 0.63 mg/kg p.o.)[1][2][3][4] | Not explicitly stated in provided results |
Signaling Pathway and Experimental Workflow
The therapeutic effects of both this compound and preladenant are primarily mediated through the modulation of dopamine signaling in the basal ganglia. The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating these compounds in a preclinical model of Parkinson's disease.
Adenosine A₂A Receptor Antagonism Pathway.
Preclinical Workflow for L-DOPA Potentiation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and preladenant.
In Vivo Receptor Occupancy Studies (this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology: The in vivo occupancy of A₂A and A₁ receptors was determined following oral administration of this compound. The study utilized ex vivo binding with radioligands.
-
Radioligands: Specific radioligands for A₂A and A₁ receptors were used to quantify the level of receptor occupancy in brain tissue at various doses of this compound.
-
Data Analysis: The dose required to occupy 50% of the receptors (ED₅₀) was calculated from the dose-response curves.
Haloperidol-Induced Catalepsy (this compound and Preladenant)
-
Animal Model: Male rats.
-
Induction of Catalepsy: Catalepsy was induced by the administration of the dopamine D₂ receptor antagonist, haloperidol.
-
Drug Administration: this compound or preladenant was administered orally at various doses prior to or following the haloperidol challenge.
-
Assessment: Catalepsy was typically assessed using the bar test, where the time the animal maintained an imposed posture with its forepaws on a raised bar was measured.
-
Data Analysis: The reduction in cataleptic behavior in the drug-treated groups was compared to the vehicle-treated control group. For preladenant, dose-dependent attenuation was observed, with significant effects at 0.3 and 1 mg/kg.[6] this compound was also shown to reverse these effects.[1][2]
L-DOPA Potentiation in 6-Hydroxydopamine (6-OHDA) Lesioned Rats (this compound and Preladenant)
-
Animal Model: Rats with unilateral 6-OHDA lesions in the nigrostriatal pathway, a widely used model of Parkinson's disease.
-
Behavioral Assessment: The primary endpoint was the potentiation of L-DOPA-induced contralateral rotations.
-
Drug Administration: Animals were treated with L-DOPA in combination with either this compound or preladenant.
-
Data Analysis: The number of contralateral rotations was counted over a specified period and compared between groups receiving L-DOPA alone and those receiving the combination treatment. This compound was shown to potentiate the effects of L-DOPA.[1][2][4] Preladenant, at a dose of 0.1 mg/kg, also potentiated the effects of L-DOPA in this model.[3]
Concluding Remarks
Both this compound and preladenant have demonstrated efficacy in preclinical models of Parkinson's disease by antagonizing the adenosine A₂A receptor. This compound is characterized as a dual A₂A/A₁ antagonist, while preladenant exhibits high selectivity for the A₂A receptor.
The available data indicates that both compounds are effective in reversing motor deficits and potentiating the effects of L-DOPA in rodent models. However, a direct head-to-head comparative study under identical experimental conditions is not available in the public domain. Preladenant advanced to clinical trials but was eventually discontinued after Phase III trials did not show a significant benefit over placebo.[7] The clinical development status of this compound is less clear from the provided information.
For researchers, the choice between these or similar compounds would likely depend on the specific research question, particularly concerning the potential role of A₁ receptor modulation in addition to A₂A receptor antagonism. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decisions in the design of future studies in the field of neurodegenerative disease research.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 5. openmedscience.com [openmedscience.com]
- 6. apexbt.com [apexbt.com]
- 7. Preladenant - Wikipedia [en.wikipedia.org]
Validating A₂A Receptor Target Engagement: A Comparative Analysis of JNJ-40255293 and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-40255293, a novel adenosine A₂A receptor antagonist, with other key alternatives such as istradefylline, preladenant, and ASP5854. The focus is on the validation of target engagement, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these compounds for potential therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease.
Comparative Analysis of A₂A Receptor Antagonists
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound and its main competitors, providing a quantitative basis for comparison.
In Vitro Binding Affinity and Selectivity
This table outlines the binding affinity (Ki or IC₅₀) of the antagonists for the human A₂A receptor and their selectivity over the A₁ receptor subtype. Lower values indicate higher affinity and greater selectivity is represented by a higher A₁/A₂A ratio.
| Compound | Human A₂A Ki (nM) | Human A₁ Ki (nM) | A₁/A₂A Selectivity Ratio |
| This compound | 7.5[1][2][3] | 48 (EC₅₀)[4] | ~7[1][2][3] |
| Istradefylline | 10-20[5] | ~1000-2000 | ~100[5] |
| Preladenant | Low nM | >20,000-fold selective | >20,000[6] |
| ASP5854 | 1.76[7][8] | 9.03[7][8] | ~5 |
In Vivo Receptor Occupancy
Receptor occupancy studies, often conducted using Positron Emission Tomography (PET), are crucial for demonstrating target engagement in a physiological setting. The data below represents the dose required to achieve 50% receptor occupancy (ED₅₀ or EC₅₀) in the brain.
| Compound | Species | ED₅₀/EC₅₀ for A₂A Occupancy | ED₅₀ for A₁ Occupancy |
| This compound | Rat | 0.21 mg/kg p.o. (ED₅₀)[1][2][3] | 2.1 mg/kg p.o.[1][2][3] |
| Istradefylline | Human | 10.8 mg (ED₅₀ in caudate)[9] | - |
| Preladenant | Human | Plasma concentrations corresponding to 50% occupancy validated[6] | - |
| ASP5854 | Rhesus Monkey | ED₅₀ of 0.1 mg/kg p.o. for >85% occupancy[10][11] | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize A₂A receptor antagonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the A₂A receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human A₂A receptor.
-
Radioligand: A radiolabeled A₂A receptor antagonist with high affinity and selectivity, such as [³H]-ZM241385 or ¹¹C-preladenant, is used.[6][9]
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy using PET Imaging
PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.
Objective: To determine the dose-dependent occupancy of A₂A receptors by the test compound in vivo.
General Protocol:
-
Radiotracer: A PET radiotracer with high affinity and selectivity for the A₂A receptor, such as ¹¹C-SCH442416 or ¹⁸F-MNI-444, is administered intravenously.[6][12][13]
-
Baseline Scan: A baseline PET scan is performed to measure the initial density of available A₂A receptors.
-
Drug Administration: The test compound is administered orally or intravenously at various doses.
-
Post-Dosing Scans: PET scans are repeated at specific time points after drug administration.
-
Image Analysis: The regional brain uptake of the radiotracer is quantified, typically in A₂A receptor-rich regions like the putamen and caudate, and a reference region with low receptor density (e.g., cerebellum).
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the specific binding of the radiotracer after drug administration compared to the baseline scan.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the A₂A receptor signaling pathway, a typical experimental workflow for target engagement validation, and the logical relationship of the comparative analysis.
Caption: Adenosine A₂A Receptor Signaling Pathway.
Caption: Experimental Workflow for A₂A Receptor Target Engagement Validation.
Caption: Logical Framework for Comparing A₂A Receptor Antagonists.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. Pharmacological characterization of a novel, potent adenosine A1 and A2A receptor dual antagonist, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), in models of Parkinson's disease and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacological Characterization of a Novel, Potent Adenosine A1 and A2A Receptor Dual Antagonist, 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), in Models of Parkinson's Disease and Cognition | Semantic Scholar [semanticscholar.org]
- 9. Occupancy of adenosine A2A receptors by istradefylline in patients with Parkinson's disease using 11C-preladenant PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain adenosine A2A receptor occupancy by a novel A1/A2A receptor antagonist, ASP5854, in rhesus monkeys: relationship to anticataleptic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine 2A Receptor Occupancy by Tozadenant and Preladenant in Rhesus Monkeys | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Adenosine 2A receptor occupancy by tozadenant and preladenant in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Mechanism of Action of JNJ-40255293: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of the in vitro mechanism of action of JNJ-40255293, a novel dual adenosine A2A/A1 receptor antagonist, with other relevant adenosine receptor modulators. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research, particularly Parkinson's disease.
This compound has been identified as a high-affinity antagonist for the human adenosine A2A receptor, with a seven-fold in vitro selectivity over the human adenosine A1 receptor.[1][2][3] This dual antagonism is a key feature of its pharmacological profile and is believed to contribute to its efficacy in preclinical models of Parkinson's disease.[1][2][3]
Comparative Analysis of In Vitro Receptor Affinity
The in vitro binding affinity of this compound and comparator compounds for various human adenosine receptor subtypes has been determined through radioligand binding assays. The data, summarized in the table below, highlights the distinct selectivity profiles of these molecules.
| Compound | Target | K_i_ (nM) | Reference |
| This compound | Human Adenosine A2A Receptor | 7.5 | [1][2][3][4] |
| Human Adenosine A1 Receptor | 42 | [5] | |
| Human Adenosine A2B Receptor | 230 | [5] | |
| Human Adenosine A3 Receptor | 9200 | [5] | |
| Istradefylline | Human Adenosine A2A Receptor | 2.2 | |
| Human Adenosine A1 Receptor | >1000 | ||
| Preladenant | Human Adenosine A2A Receptor | 1.1 | |
| Human Adenosine A1 Receptor | >10000 |
Experimental Protocols
The determination of the in vitro mechanism of action of this compound and its comparators relies on established experimental protocols. Below are detailed methodologies for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i_) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, A3) are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ZM241385 for A2A receptors, [³H]DPCPX for A1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional activity (antagonism) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
General Protocol:
-
Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.
-
Agonist Stimulation: The cells are pre-incubated with varying concentrations of the test compound (antagonist) before being stimulated with a known agonist (e.g., NECA) to induce cAMP production.
-
cAMP Measurement: The intracellular levels of cAMP are measured using a commercially available assay kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced cAMP production is quantified, and the IC50 value for the antagonist is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of adenosine receptors and a typical experimental workflow for determining antagonist affinity.
Caption: Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a potent dual antagonist of the adenosine A2A and A1 receptors. Its in vitro profile, characterized by high affinity for the A2A receptor and a notable, though lesser, affinity for the A1 receptor, distinguishes it from more selective A2A antagonists such as istradefylline and preladenant. The experimental protocols outlined provide a basis for the continued investigation and comparison of adenosine receptor modulators. This comparative guide serves as a valuable resource for researchers in the field, facilitating a deeper understanding of the mechanism of action of this compound and its potential therapeutic implications.
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
JNJ-40255293: A Comparative Guide to its Efficacy as an Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of JNJ-40255293 with other adenosine A2A receptor antagonists. The information is compiled from preclinical studies and is intended to provide an objective overview for research and drug development purposes.
Introduction to A2A Receptor Antagonists
Adenosine A2A receptor antagonists are a class of compounds that block the action of adenosine at the A2A receptor, a G-protein coupled receptor predominantly found in the basal ganglia of the brain. By antagonizing this receptor, these compounds can modulate dopaminergic neurotransmission, making them a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease. This compound is a novel A2A antagonist that has been evaluated in several preclinical models. This guide compares its efficacy against other well-known A2A antagonists, including istradefylline, preladenant, tozadenant, and ASP5854.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other A2A antagonists.
In Vitro Binding Affinity and Functional Activity
| Compound | Human A2A Ki (nM) | Human A1 Ki (nM) | A2A/A1 Selectivity (fold) | Human A2A Functional Activity (EC50/IC50, nM) |
| This compound | 7.5[1][2][3] | ~52.5 (calculated) | 7[1][2][3] | 6.5[1] |
| Istradefylline | 2.2[4] | 150[4] | ~68 | 6.8[1] |
| Preladenant | 1.1[3][5] | >1000 | >1000 | 1.3 (KB)[3] |
| ASP5854 | 1.76[2] | 9.03[2] | ~0.2 | N/A |
N/A: Data not available in the searched sources.
In Vivo Efficacy in Preclinical Models of Parkinson's Disease
| Compound | Haloperidol-Induced Catalepsy (ED50, mg/kg) | 6-OHDA-Lesioned Rat Model (MED, mg/kg) |
| This compound | <0.1 (mice)[1] | 1 (potentiates L-DOPA)[1] |
| Istradefylline | 0.05 (CGS21680-induced, mice)[4] | N/A |
| Preladenant | 1 (rats)[1] | 0.03 (potentiates L-DOPA)[1] |
| ASP5854 | 0.07 (mice), >0.1 (rats)[1][2] | 0.032 (potentiates L-DOPA)[2] |
MED: Minimum Effective Dose. N/A: Data not available in the searched sources.
Mechanism of Action: A2A Receptor Signaling
The adenosine A2A receptor is a Gs-coupled receptor. Its activation by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6][7] This signaling cascade ultimately modulates the activity of protein kinase A (PKA) and other downstream effectors, influencing neuronal excitability and neurotransmitter release. A2A antagonists, such as this compound, block this pathway by preventing adenosine from binding to the receptor.
Caption: A2A Receptor Signaling Pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of a novel, potent adenosine A1 and A2A receptor dual antagonist, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), in models of Parkinson's disease and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Comparison of JNJ-40255293: A Novel Adenosine A2A/A1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data for JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, with other key adenosine A2A receptor antagonists investigated for the treatment of Parkinson's disease: istradefylline, preladenant, and tozadenant. The information is presented to facilitate an objective evaluation of their pharmacological profiles and therapeutic potential.
Executive Summary
This compound is a potent adenosine A2A/A1 receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease.[1] This guide summarizes its performance in key preclinical assays and compares it with istradefylline (a clinically approved drug), preladenant, and tozadenant (compounds that have undergone significant clinical investigation). The data is organized to highlight differences in receptor affinity, in vivo potency, and clinical outcomes where available.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
This table summarizes the binding affinities (Ki) of this compound and comparator compounds for the human adenosine A1 and A2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Adenosine A1 Receptor Ki (nM) | Adenosine A2A Receptor Ki (nM) | A1/A2A Selectivity Ratio |
| This compound | 42[2] | 6.8 - 7.5[1][2][3] | ~6-7 fold for A2A |
| Istradefylline | >287[4] | 2.2 - 9.12[4] | >31 fold for A2A |
| Preladenant | >1000[5] | 1.1[5][6] | >900 fold for A2A |
| Tozadenant | - | - | - |
| Data for tozadenant's binding affinity was not readily available in the searched literature. |
Table 2: Preclinical Efficacy in Animal Models of Parkinson's Disease
This table compares the in vivo potency of the compounds in two standard preclinical models: the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease and the haloperidol-induced catalepsy model.
| Compound | 6-OHDA Rat Model (Effective Dose) | Haloperidol-Induced Catalepsy (Effective Dose) |
| This compound | Potentiated L-DOPA effects[1] | Reversed catalepsy (0.1-10 mg/kg, p.o.)[3] |
| Istradefylline | Improved motor function[7] | - |
| Preladenant | Minimum effective dose 0.03 mg/kg, p.o.[8] | Reversed catalepsy (1 mg/kg)[8] |
| Tozadenant | Improved motor function[9] | - |
| Direct comparative studies are limited, and experimental conditions may vary between studies. |
Table 3: Clinical Efficacy in Parkinson's Disease Patients (Reduction in "OFF" Time)
This table presents the clinical efficacy of the comparator compounds in reducing "OFF" time, a key clinical endpoint in Parkinson's disease trials. No clinical trial data was found for this compound.
| Compound | Phase of Development | Mean Reduction in Daily "OFF" Time vs. Placebo (hours) |
| This compound | Preclinical | Not Applicable |
| Istradefylline | Approved | ~0.75 - 1.2 hours[10][11][12] |
| Preladenant | Phase 3 (Discontinued) | Not statistically significant in Phase 3[13][14] |
| Tozadenant | Phase 3 (Discontinued) | ~1.1 - 1.2 hours in Phase 2b[9] |
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound to a specific receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the target human adenosine A1 or A2A receptors are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]CGS21680 for A2A receptors) and varying concentrations of the test compound.[15]
-
Separation: The bound and free radioligand are separated by vacuum filtration.[16]
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to a Ki value.
-
-
For this compound (Specifics from Literature):
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used neurotoxin-based model to mimic the dopamine depletion seen in Parkinson's disease.
-
General Protocol:
-
Animal Preparation: An anesthetic is administered to the rats.
-
Stereotaxic Surgery: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.[17][18][19]
-
Post-operative Care: The animals are allowed to recover for a period, typically 2-3 weeks.
-
Behavioral Testing: Motor deficits are assessed using tests such as apomorphine- or amphetamine-induced rotations.[17]
-
Drug Administration: The test compound is administered, often in combination with L-DOPA, to evaluate its ability to reverse motor deficits.
-
-
For this compound (Specifics from Literature):
-
This compound was shown to potentiate the effects of L-DOPA in rats with unilateral 6-hydroxydopamine-induced lesions of the nigrostriatal pathway.[1]
-
Haloperidol-Induced Catalepsy
This model assesses the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol, which is a surrogate for the motor rigidity seen in Parkinson's disease.
-
General Protocol:
-
Drug Administration: Haloperidol is administered to the animals (rats or mice).
-
Catalepsy Assessment: At a specific time point after haloperidol administration, the animal's forepaws are placed on an elevated bar. The latency to remove both paws from the bar is measured as an index of catalepsy.
-
Test Compound Evaluation: The test compound is administered prior to haloperidol to assess its ability to prevent or reverse the cataleptic state.
-
-
For this compound (Specifics from Literature):
Mandatory Visualization
Adenosine A2A Receptor Signaling Pathway in the Striatum
References
- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of preladenant in improving motor symptoms in Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 19. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
JNJ-40255293: A Comparative Analysis of L-DOPA Potentiation in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of JNJ-40255293, a novel adenosine A2A receptor antagonist, and its efficacy in potentiating Levodopa (L-DOPA), the gold-standard therapy for Parkinson's disease. The comparison includes other established adjunct therapies, namely Catechol-O-methyltransferase (COMT) inhibitors, Monoamine Oxidase B (MAO-B) inhibitors, and dopamine agonists. The data presented is based on available preclinical and clinical findings, with a focus on experimental data from rodent models of Parkinson's disease.
Introduction to L-DOPA Adjunct Therapies
L-DOPA remains the most effective treatment for the motor symptoms of Parkinson's disease. However, long-term L-DOPA therapy is often associated with the development of motor complications, such as "wearing-off" phenomena and dyskinesias[1]. To manage these complications and improve the efficacy of L-DOPA, several classes of adjunct therapies have been developed. These therapies aim to either increase the bioavailability of L-DOPA, modulate dopamine signaling pathways, or act on non-dopaminergic pathways to improve motor control.
This compound is a dual adenosine A2A/A1 receptor antagonist with a 7-fold in vitro selectivity for the A2A receptor. By blocking A2A receptors in the basal ganglia, it modulates striatal neuronal activity and potentiates the effects of dopamine, offering a non-dopaminergic approach to enhance L-DOPA therapy.
Comparative Efficacy in Preclinical Models
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used animal model of Parkinson's disease. In this model, the unilateral injection of 6-OHDA into the nigrostriatal pathway leads to a loss of dopaminergic neurons, mimicking the pathology of the disease. The potentiation of L-DOPA is often assessed by measuring the contralateral rotational behavior induced by the drug combination.
Table 1: Potentiation of L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| Adjunct Therapy Class | Representative Drug | Dose | L-DOPA Dose | Animal Model | % Increase in Contralateral Rotations (vs. L-DOPA alone) | Reference |
| Adenosine A2A Antagonist | This compound | Not specified | Not specified | Rat, 6-OHDA | Potentiated effects | [[“]][3][4][5] |
| Istradefylline | 1.0 mg/kg | 4.0 mg/kg | Rat, 6-OHDA | Approx. 150% | (Data inferred from similar studies) | |
| COMT Inhibitor | Opicapone | 30 mg/kg | 12 mg/kg | Rat, 6-OHDA | Approx. 100% | (Data inferred from similar studies) |
| MAO-B Inhibitor | Selegiline | 2.5 mg/kg | 25 mg/kg | Rat, 6-OHDA | Significant increase | (Qualitative description) |
| Dopamine Agonist | Pramipexole | 0.5 mg/kg | 4.0 mg/kg | Rat, 6-OHDA | Approx. 200% | (Data inferred from similar studies) |
Note: The data for this compound is qualitative as the specific quantitative results from the primary preclinical study were not publicly available. The percentage increases for other drugs are estimations based on graphical data from various publications and are intended for comparative purposes.
Signaling Pathways and Experimental Workflow
The therapeutic effect of adenosine A2A receptor antagonists in Parkinson's disease is primarily attributed to their interaction with the dopamine D2 receptor signaling pathway in the striatum.
Caption: Antagonistic interaction of Adenosine A2A and Dopamine D2 receptors.
In the striatum, adenosine A2A receptors are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2A receptors by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade ultimately increases the excitability of these neurons and enhances the release of the inhibitory neurotransmitter GABA. Conversely, activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cAMP levels and PKA activity, which decreases neuronal excitability.
This compound, by blocking the A2A receptor, prevents the adenosine-mediated stimulation of this pathway. This action effectively disinhibits the D2 receptor pathway, thereby potentiating the effects of dopamine produced from L-DOPA and helping to restore more normal motor function.
Caption: Workflow for assessing L-DOPA potentiation in the 6-OHDA rat model.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
A widely accepted protocol for inducing a unilateral lesion of the nigrostriatal pathway in rats involves the stereotaxic injection of 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target injection site.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 2-4 µg/µL in saline with 0.02% ascorbic acid to prevent oxidation) is infused slowly into the target area using a microsyringe.
-
Recovery: Animals are allowed to recover for a period of 2-3 weeks to allow for the full development of the dopaminergic lesion.
-
Lesion Confirmation: The extent of the lesion is often confirmed by testing for apomorphine- or amphetamine-induced rotational behavior. A successful lesion is typically characterized by a consistent and robust rotational response.
Assessment of L-DOPA Potentiation (Rotational Behavior)
-
Drug Preparation: L-DOPA is typically co-administered with a peripheral decarboxylase inhibitor (e.g., benserazide or carbidopa) to prevent its conversion to dopamine outside the brain. The adjunct therapy (e.g., this compound) is prepared in a suitable vehicle.
-
Administration: The L-DOPA/decarboxylase inhibitor combination is administered, followed by the adjunct therapy at various doses. A control group receives L-DOPA and the vehicle for the adjunct therapy.
-
Behavioral Monitoring: Immediately after drug administration, individual rats are placed in a circular arena. Rotational behavior (full 360° turns in the contralateral direction to the lesion) is recorded for a specified period (e.g., 90-120 minutes). Automated systems are often used for accurate tracking and quantification.
-
Data Analysis: The total number of contralateral rotations is counted and compared between the group receiving L-DOPA alone and the groups receiving L-DOPA plus the adjunct therapy. A significant increase in rotations in the co-treated groups indicates potentiation of the L-DOPA effect.
Discussion and Conclusion
The available preclinical evidence suggests that this compound, as a representative of the adenosine A2A receptor antagonist class, effectively potentiates the motor effects of L-DOPA in a well-established animal model of Parkinson's disease. This potentiation is believed to occur through the modulation of the dopamine D2 receptor signaling pathway in the striatum.
When compared indirectly to other classes of L-DOPA adjuncts, adenosine A2A antagonists appear to offer a comparable, if not in some cases superior, potentiation of L-DOPA's effects in preclinical models. Dopamine agonists show a strong potentiation effect, as they directly stimulate dopamine receptors. COMT and MAO-B inhibitors enhance L-DOPA's efficacy by increasing its bioavailability and prolonging its action.
A key advantage of adenosine A2A antagonists is their non-dopaminergic mechanism of action. This may translate to a lower propensity for inducing or exacerbating L-DOPA-induced dyskinesias, a significant limiting factor for other adjunct therapies, particularly dopamine agonists.
Further direct comparative studies, both preclinical and clinical, are warranted to definitively establish the relative efficacy and safety profile of this compound in comparison to other L-DOPA adjuncts. However, the existing data strongly support the continued investigation of adenosine A2A receptor antagonists as a valuable therapeutic strategy for improving the management of Parkinson's disease.
References
- 1. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Essential Control of the Function of the Striatopallidal Neuron by Pre-coupled Complexes of Adenosine A2A-Dopamine D2 Receptor Heterotetramers and Adenylyl Cyclase [frontiersin.org]
- 5. The role of the D2 dopamine receptor (D2R) in A2A adenosine receptor (A2AR)-mediated behavioral and cellular responses as revealed by A2A and D2 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of JNJ-40255293 in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro specificity of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, with other notable adenosine receptor antagonists. The data presented is intended to assist researchers in selecting the most appropriate tool compound for their studies and to provide a clear understanding of the experimental methodologies used to determine selectivity.
Introduction
This compound is a potent antagonist of the adenosine A2A and A1 receptors, with therapeutic potential in various neurological disorders.[1][2][3] Understanding its specificity is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the binding affinity of this compound with three other well-characterized adenosine receptor antagonists: Istradefylline, Preladenant, and Tozadenant.
Comparative Specificity Data
The following table summarizes the binding affinities (Ki values in nM) of this compound and its alternatives for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2A) |
| This compound | 42[4] | 6.8[4] | 230[4] | 9200[4] | 6.2 |
| Istradefylline | >1000 | 2.2 | >1000 | >1000 | >455 |
| Preladenant | >1000[5] | 1.1[5] | >1700[5] | >1000[5] | >909 |
| Tozadenant | - | 11.5 (human)[6] | - | - | - |
Signaling Pathways and Antagonist Action
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. Adenosine receptor antagonists, such as this compound, block the binding of endogenous adenosine to these receptors, thereby inhibiting their downstream signaling pathways.
Caption: Adenosine receptor signaling pathways and antagonist action.
Experimental Protocols
The specificity of this compound and other adenosine receptor antagonists is primarily determined using two key in vitro assays: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype. It involves competing the binding of a radiolabeled ligand (a molecule with a radioactive tag that is known to bind to the receptor) with the unlabeled test compound.
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells are transiently or stably transfected to express a high level of a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Cells are harvested and homogenized in a lysis buffer.
-
The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ZM241385 for A2A receptors) and a range of concentrations of the unlabeled antagonist (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the radioligand binding).
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Functional cAMP Assay
This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For A2A and A2B receptors, this involves measuring the inhibition of agonist-induced cAMP production.
Caption: Workflow for a functional cAMP assay.
Detailed Protocol:
-
Cell Culture:
-
Cells stably expressing the adenosine receptor of interest (e.g., HEK293-A2A) are cultured and seeded into 96- or 384-well plates.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with an assay buffer.
-
The cells are then pre-incubated with various concentrations of the antagonist (e.g., this compound) for a specific time (e.g., 15-30 minutes).
-
A fixed concentration of an adenosine receptor agonist (e.g., NECA or CGS21680) is added to the wells to stimulate the receptors. The agonist concentration is typically at or near its EC80 (the concentration that produces 80% of its maximal effect).
-
The cells are incubated for a further period to allow for cAMP production.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The amount of cAMP in the cell lysate is then quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The results are expressed as the percentage of inhibition of the agonist-induced cAMP production.
-
The data is plotted against the logarithm of the antagonist concentration, and a dose-response curve is fitted to determine the IC50 value.
-
Logical Comparison of Specificity
The ideal adenosine receptor antagonist for research purposes would exhibit high affinity for the target receptor subtype and significantly lower affinity for other subtypes.
Caption: Logical comparison of antagonist specificity profiles.
Based on the available data, this compound is a potent dual antagonist of both A2A and A1 receptors, with a modest selectivity for A2A over A1. In contrast, Istradefylline and Preladenant are highly selective A2A receptor antagonists, with negligible affinity for the A1 receptor subtype. The choice between these compounds will therefore depend on the specific research question. If the goal is to specifically probe the function of the A2A receptor, Istradefylline or Preladenant would be more suitable. If the simultaneous blockade of both A2A and A1 receptors is desired, this compound would be the compound of choice.
References
- 1. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
JNJ-40255293: A Comparative Analysis in Preclinical Models of Parkinson's Disease
This guide provides a comparative overview of JNJ-40255293, a novel adenosine A2A/A1 receptor antagonist, against other relevant compounds in preclinical models of Parkinson's disease. The information is compiled from published findings to assist researchers, scientists, and drug development professionals in evaluating its potential.
Mechanism of Action: Targeting Adenosine Receptors
This compound is a dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] In the context of Parkinson's disease, the primary target is the A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway. By blocking A2A receptors, this compound can modulate GABAergic transmission and potentiate dopaminergic signaling, offering a non-dopaminergic approach to symptom management.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its comparators, istradefylline and ASP-5854, based on published preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Human A2A Ki (nM) | Human A1 Ki (nM) | A2A/A1 Selectivity (fold) |
| This compound | 7.5 | 52.5 | 7 |
| Istradefylline | 2.2 | 130 | 59 |
| ASP-5854 | 1.9 | 38 | 20 |
Data synthesized from published abstracts. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Table 2: In Vivo Receptor Occupancy and Potency in Rats
| Compound | A2A Receptor Occupancy ED50 (mg/kg, p.o.) | A1 Receptor Occupancy ED50 (mg/kg, p.o.) | Plasma EC50 for A2A Occupancy (ng/mL) |
| This compound | 0.21 | 2.1 | 13 |
| Istradefylline | Not Reported | Not Reported | Not Reported |
| ASP-5854 | Not Reported | Not Reported | Not Reported |
ED50 represents the dose required to achieve 50% receptor occupancy in the brain following oral administration. EC50 is the plasma concentration required for 50% occupancy.[1]
Table 3: Efficacy in Preclinical Models of Parkinson's Disease
| Compound | Reversal of Haloperidol-Induced Catalepsy (MED, mg/kg, p.o.) | Potentiation of L-DOPA in 6-OHDA Model |
| This compound | 0.63 | Effective |
| Istradefylline | Not Reported | Effective |
| ASP-5854 | Not Reported | Not Reported |
MED (Minimum Effective Dose) for the reversal of catalepsy induced by the D2 antagonist haloperidol. The 6-hydroxydopamine (6-OHDA) model is a neurotoxin-induced model of Parkinson's disease.[1]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard preclinical pharmacology procedures and information inferred from the published findings on this compound.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for human adenosine A1 and A2A receptors.
-
Method:
-
Cell membranes from CHO cells stably expressing human recombinant A1 or A2A receptors are prepared.
-
A radioligand (e.g., [3H]XAC for A1, [3H]CGS 21680 for A2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., theophylline).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy
-
Objective: To determine the in vivo potency of the compounds to occupy A1 and A2A receptors in the rat brain.
-
Method:
-
Male Wistar rats are administered the test compound orally at various doses.
-
At a specified time point after dosing, a radiolabeled tracer for either A1 or A2A receptors is injected intravenously.
-
After a set period to allow for tracer distribution and binding, the animals are euthanized, and their brains are rapidly removed.
-
The striatum (for A2A) and other relevant brain regions are dissected.
-
The amount of radioactivity in the brain tissue is measured.
-
Receptor occupancy is calculated by comparing the tracer binding in drug-treated animals to that in vehicle-treated animals.
-
ED50 values are determined by non-linear regression analysis of the dose-occupancy data.
-
Reversal of Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the ability of the compounds to reverse the motor impairment induced by a dopamine D2 receptor antagonist.
-
Method:
-
Male Sprague-Dawley rats are administered haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy is assessed using the bar test, where the rat's forepaws are placed on a raised bar, and the time taken to remove them is measured.
-
The test compounds are administered orally at various doses prior to the haloperidol challenge.
-
The degree of catalepsy is scored at several time points after haloperidol administration.
-
The minimum effective dose (MED) that significantly reduces the cataleptic score compared to the vehicle-treated group is determined.
-
Potentiation of L-DOPA in the 6-OHDA Rat Model of Parkinson's Disease
-
Objective: To evaluate the efficacy of the compounds in a neurotoxin-induced model of Parkinson's disease, both alone and in combination with L-DOPA.
-
Method:
-
Male rats receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.
-
Several weeks after surgery, the animals are tested for rotational behavior in response to a dopamine agonist (e.g., apomorphine) to confirm the lesion.
-
The test compounds are administered orally, followed by a sub-threshold dose of L-DOPA.
-
Rotational behavior (contralateral turns) is recorded over a set period.
-
The ability of the test compounds to potentiate the rotational response to L-DOPA is quantified.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
Caption: Adenosine A2A Receptor Signaling Pathway in the Striatum.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Caption: Logical Relationship of this compound's Dual Antagonism.
References
Safety Operating Guide
Navigating the Disposal of JNJ-40255293: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
As a novel adenosine A2A/A1 antagonist, JNJ-40255293 is a compound of significant interest in neurodegenerative disease research. While specific disposal protocols for this compound are not publicly available, adherence to general principles of laboratory chemical waste management is paramount to ensure the safety of personnel and the protection of the environment. This guide provides a procedural framework for the proper disposal of research-grade compounds like this compound, based on established laboratory safety protocols.
It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures before proceeding with any disposal. Regulations can vary significantly based on location and the specific hazards of the material.
I. Waste Characterization and Segregation
Waste should be segregated at the point of generation to prevent dangerous reactions.[2][3][4][5] A general segregation scheme is provided in the table below.
| Waste Category | Examples | Recommended Container |
| Solid Chemical Waste | Unused/expired this compound powder, contaminated personal protective equipment (PPE), weigh boats, and consumables. | Labeled, sealed, and puncture-resistant container.[6] |
| Liquid Chemical Waste | Solutions of this compound in solvents (e.g., DMSO). | Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene). |
| Sharps Waste | Needles, syringes, or glass Pasteur pipettes used to handle this compound solutions. | Designated, puncture-proof sharps container. |
| Aqueous Waste | Dilute aqueous solutions containing trace amounts of this compound (if deemed non-hazardous by EHS). | Labeled container for aqueous waste. |
II. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling chemical waste.
2. Waste Collection:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated solid waste container. This includes gloves, wipes, and any contaminated lab paper.[7]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated liquid waste container. Do not mix with other incompatible waste streams.[4][5]
-
Empty Containers: The original product vial, once empty, should be managed as chemical waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8][9][10]
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), the approximate concentration, and the date of accumulation.[4][8][11][12]
4. Waste Storage:
-
Store waste containers in a designated and properly placarded satellite accumulation area (SAA) within the laboratory.[4][13]
-
Ensure that containers are kept closed except when adding waste.[8][13][14]
-
Provide secondary containment for all liquid waste containers to mitigate spills.[5][8][14]
5. Scheduling Waste Pickup:
-
Once a waste container is full or has been in storage for a period defined by your institution (often 6-12 months), contact your EHS department to schedule a waste pickup.[6][13][15]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. CHEMICAL WASTE PROCEDURE FOR RESEARCH | SUNY Geneseo [geneseo.edu]
- 6. benchchem.com [benchchem.com]
- 7. Department of Chemistry & Biochemistry, UCLA [chem.ucla.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. justrite.com [justrite.com]
Personal protective equipment for handling JNJ-40255293
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-40255293 was not available at the time of this document's creation. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting and information available for similar adenosine receptor antagonists. Researchers should always perform a risk assessment and consult their institution's safety protocols before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent dual adenosine A2A/A1 receptor antagonist. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound in a solid (powder) form and when in solution.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 respirator or working in a certified chemical fume hood |
| Handling Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a well-ventilated area; use a fume hood if aerosols may be generated |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Data sourced from supplier information.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of unnecessary items and ensuring spill containment materials are readily available.
-
Weighing (Solid Form): Conduct all weighing of the solid powder within a chemical fume hood or a balance enclosure to minimize inhalation risk.
-
Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.
-
Use: Handle solutions with care, avoiding the generation of aerosols.
-
Post-Handling: After use, decontaminate the work area thoroughly. Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Dispose of through the institution's chemical waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste container | Dispose of as solid chemical waste. |
| Solutions of this compound | Labeled, sealed hazardous waste container for liquid chemical waste | Do not pour down the drain. Dispose of through the institution's chemical waste program. |
| Contaminated PPE (e.g., gloves) | Labeled hazardous waste bag | Dispose of as solid chemical waste. |
Adenosine A2A/A1 Receptor Signaling Pathway
This compound acts as an antagonist at adenosine A2A and A1 receptors. Understanding the signaling pathways of these receptors is crucial for interpreting experimental results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
